molecular formula C15H30O3 B126741 3-Hydroxypentadecanoic acid CAS No. 32602-70-3

3-Hydroxypentadecanoic acid

Cat. No.: B126741
CAS No.: 32602-70-3
M. Wt: 258.40 g/mol
InChI Key: ATMSEJBABXCWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-pentadecanoic acid is a long-chain fatty acid.
3-Hydroxypentadecanoic acid has been reported in Pseudosuberites with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSEJBABXCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954329
Record name 3-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32602-70-3
Record name 3-Hydroxypentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32602-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 3-Hydroxypentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentadecanoic acid (3-OH-C15:0) is a saturated hydroxy fatty acid that has been identified in various natural sources. As a member of the 3-hydroxy fatty acid (3-OHFA) family, it is of significant interest to researchers in microbiology, marine biology, and drug development due to its potential biological activities and its role as a structural component of certain bioactive molecules. This technical guide provides a comprehensive overview of the natural occurrence of this compound, details on experimental protocols for its analysis, and insights into its potential signaling pathways.

Natural Occurrence of this compound

This compound has been reported in a limited number of natural sources, primarily within marine organisms and bacteria. While its presence is confirmed, quantitative data on its concentration in these sources are scarce in the current scientific literature.

Marine Sponges

The most cited natural source of this compound is the marine sponge of the genus Pseudosuberites.[1] Sponges are known for their complex lipid profiles, which often include a variety of unusual fatty acids. These unique fatty acids are thought to be produced by the sponge itself or by its symbiotic microorganisms. A study on the fatty acid composition of Pseudosuberites sp. identified the presence of this compound, although the concentration was not quantified.[2]

Bacteria

Several species of bacteria are known to produce 3-hydroxy fatty acids as components of their cell membranes and as secreted bioactive molecules. Specifically, this compound has been identified as a constituent of the lipid A moiety of lipopolysaccharides (LPS) in some Gram-negative bacteria and as part of the structure of lipopeptide biosurfactants produced by certain Bacillus species.[3][4] For instance, surfactin, a powerful biosurfactant produced by Bacillus subtilis, is a cyclic lipopeptide that incorporates a β-hydroxy fatty acid, which can include the C15 variant.[3]

Quantitative Data

As of the latest available research, specific quantitative data for this compound in natural sources is not well-documented. The table below summarizes the known occurrences and highlights the lack of quantitative measurements.

Organism/SourcePart/MoleculeConcentrationReference(s)
Pseudosuberites sp. (Marine Sponge)Total LipidsNot Quantified[1]
Bacillus subtilisSurfactin (Lipopeptide)Not Quantified[3][4]

Experimental Protocols

The analysis of this compound from biological matrices typically involves lipid extraction, derivatization to enhance volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Marine Sponges

Objective: To extract total lipids from sponge tissue.

Materials:

Procedure:

  • Homogenize a known weight of freeze-dried sponge tissue.

  • Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (1:2, v/v) to the homogenized tissue.

  • Vortex the mixture vigorously for 15 minutes.

  • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower chloroform layer, which contains the lipids.

  • Repeat the extraction of the upper aqueous layer and the solid residue with chloroform twice.

  • Combine the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the dried lipid extract in a known volume of chloroform-methanol (2:1, v/v) for storage at -20°C.

Saponification and Fatty Acid Methyl Ester (FAME) Derivatization

Objective: To hydrolyze esterified fatty acids and convert all fatty acids to their methyl esters for GC-MS analysis.

Materials:

  • Lipid extract

  • 0.5 M NaOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Transfer an aliquot of the lipid extract to a screw-cap test tube and evaporate the solvent under a stream of nitrogen.

  • Add 0.5 M NaOH in methanol to the dried extract.

  • Heat the mixture at 100°C for 10 minutes to saponify the lipids.

  • After cooling, add 14% BF3 in methanol and heat again at 100°C for 5 minutes to methylate the fatty acids.

  • Cool the tube and add hexane and saturated NaCl solution.

  • Vortex vigorously and then centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAME extract is now ready for silylation.

Silylation of Hydroxy FAMEs

Objective: To derivatize the hydroxyl group of the 3-hydroxy FAMEs to their trimethylsilyl (B98337) (TMS) ethers to improve their chromatographic properties.

Materials:

  • FAME extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

Procedure:

  • Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.

  • Add a mixture of BSTFA + 1% TMCS and pyridine (2:1, v/v) to the dried residue.

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the this compound derivative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for fatty acid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Identification: The identification of the 3-hydroxy-C15:0-TMS-FAME derivative is based on its retention time and the fragmentation pattern in the mass spectrum. Key fragments to monitor include the molecular ion and characteristic ions resulting from the cleavage of the TMS group and the ester functional group.

Signaling Pathways

While a specific signaling pathway for this compound has not been elucidated, its structural similarity to other long-chain fatty acids suggests it may interact with similar cellular targets. Long-chain fatty acids are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs) on the cell surface.[5][6][7][8]

A plausible signaling pathway for this compound could involve its binding to a fatty acid-sensing GPCR, such as GPR40 (also known as FFA1) or GPR120 (also known as FFAR4).[6][9] Activation of these Gq-coupled receptors typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events can modulate a variety of cellular processes, including gene expression, cell proliferation, and inflammation.

fatty_acid_signaling cluster_membrane Plasma Membrane receptor GPR40 / GPR120 (Fatty Acid Receptor) Gq Gq protein receptor->Gq Activation FA This compound FA->receptor Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Gene Expression, Inflammation) Ca->Response PKC->Response

A putative signaling pathway for this compound.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the extraction, analysis, and identification of this compound from a biological sample.

experimental_workflow start Biological Sample (e.g., Marine Sponge) extraction Lipid Extraction (Bligh-Dyer) start->extraction saponification Saponification (NaOH/MeOH) extraction->saponification methylation Methylation (FAMEs) (BF₃/MeOH) saponification->methylation silylation Silylation (TMS) (BSTFA) methylation->silylation gcms GC-MS Analysis silylation->gcms identification Data Analysis & Identification gcms->identification quantification Quantification (Internal Standards) identification->quantification end Results quantification->end

Workflow for this compound analysis.

Conclusion

This compound is a naturally occurring hydroxy fatty acid with a confirmed presence in marine sponges and as a component of bacterial lipopeptides. While its biological role and specific signaling pathways are still under investigation, established analytical methods for 3-hydroxy fatty acids provide a solid framework for its further study. The potential for this molecule to interact with fatty acid-sensing GPCRs opens up avenues for research into its physiological effects, particularly in the context of inflammation and metabolic regulation. Future research should focus on quantifying the concentration of this compound in its natural sources and elucidating its specific biological functions and signaling mechanisms. This will be crucial for assessing its potential for drug development and other biotechnological applications.

References

Discovery of 3-Hydroxypentadecanoic acid in marine bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery of 3-Hydroxypentadecanoic Acid in Marine Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery of this compound, a saturated fatty acid with a 15-carbon chain, within the marine environment. While a direct singular report of its initial isolation from a specific marine bacterium is not prominent in the literature, substantial evidence points to its origin from bacteria symbiotic with marine sponges, particularly of the genus Pseudosuberites. This document consolidates the available scientific information to provide a comprehensive overview of its discovery, the methodologies for its identification, its potential biological activities, and its relevance in the field of drug development.

Introduction: The Marine Microbiome as a Source of Novel Bioactive Compounds

The marine environment is a vast and largely untapped reservoir of biodiversity, hosting a plethora of microorganisms that have evolved unique metabolic pathways to thrive in diverse and often extreme conditions. These microorganisms, including bacteria, are a prolific source of novel secondary metabolites with a wide range of biological activities, making them a focal point for natural product discovery and drug development.[1][2] Among the diverse molecules produced by marine bacteria are unique fatty acids, which play crucial roles in cell membrane structure, energy storage, and intercellular signaling.

This compound belongs to the class of 3-hydroxy fatty acids (3-OH-FAs), which are known constituents of lipopolysaccharides in Gram-negative bacteria and have been increasingly recognized for their diverse biological roles, including antimicrobial and signaling functions. This guide focuses on the evidence and methodologies surrounding the discovery of this compound in the context of marine bacteria.

The Discovery of this compound in a Marine Context

The discovery of this compound in the marine environment is intrinsically linked to the chemical analysis of marine sponges. Sponges are known to host dense and diverse communities of symbiotic bacteria, which are believed to be the true producers of many of the bioactive compounds isolated from their hosts.

The key evidence for the presence of 3-hydroxy fatty acids, including by inference this compound, comes from studies on the marine sponge genus Pseudosuberites. A significant publication by Barnathan et al. (1993) reported the characterization of the fatty acid composition of Pseudosuberites sp., where they identified a series of 2-hydroxy long-chain fatty acids and also detected a series of 3-hydroxy short-chain fatty acids.[3] While this study did not provide an exhaustive characterization of every single 3-hydroxy fatty acid, it laid the groundwork for understanding the presence of this class of compounds in this particular marine sponge.

Further supporting the bacterial origin of such fatty acids, a study on a metagenomic library from the Japanese marine sponge Discodermia calyx led to the heterologous expression of three other β-hydroxy fatty acids: 3-hydroxylauric acid, 3-hydroxymyristic acid, and 3-hydroxypalmitic acid, from an antibacterial clone. A sequence analysis of the insert DNA revealed significant homology to bacterial fatty acid synthase II and lipid A biosynthesis enzymes, providing strong evidence for their bacterial origin.

Although a specific marine bacterium has not been definitively identified as the inaugural producer of this compound, the collective evidence strongly suggests its synthesis by a bacterial symbiont residing within marine sponges like Pseudosuberites.

Quantitative Data Summary

ParameterTypical UnitImportance
Production Titer mg/L or µg/g of dry cell weightIndicates the yield of the compound from a specific bacterial strain under defined culture conditions.
Minimum Inhibitory Concentration (MIC) µg/mLMeasures the lowest concentration of the compound that inhibits the visible growth of a target microorganism, indicating its antimicrobial potency.
Half-maximal Inhibitory Concentration (IC50) µM or µg/mLQuantifies the concentration of the compound required to inhibit a specific biological process (e.g., enzyme activity, biofilm formation) by 50%.
Quorum Sensing Inhibition % inhibition at a given concentrationMeasures the ability of the compound to interfere with bacterial cell-to-cell communication.

Experimental Protocols

The identification and characterization of this compound from a marine bacterial source would involve a series of well-established experimental protocols.

Isolation of Marine Bacteria
  • Sample Collection: Collect marine sponge samples (e.g., Pseudosuberites sp.) from their natural habitat.

  • Homogenization: Aseptically homogenize a small portion of the sponge tissue in sterile seawater.

  • Serial Dilution and Plating: Perform serial dilutions of the homogenate and plate onto various marine-specific agar (B569324) media (e.g., Marine Agar 2216).

  • Incubation: Incubate the plates at a temperature relevant to the collection site (e.g., 15-25°C) until distinct bacterial colonies appear.

  • Pure Culture Isolation: Isolate individual colonies and re-streak to obtain pure cultures.

Extraction of Fatty Acids
  • Bacterial Culture: Grow the isolated marine bacterial strain in a suitable liquid medium (e.g., Marine Broth 2216) to a sufficient cell density.

  • Cell Harvesting: Centrifuge the culture to pellet the bacterial cells.

  • Lipid Extraction: Extract the total lipids from the cell pellet using a modified Bligh-Dyer method. This involves a one-phase extraction with a mixture of chloroform (B151607), methanol (B129727), and water.

  • Phase Separation: Add additional chloroform and water to induce phase separation. The lipids will be in the lower chloroform phase.

  • Solvent Evaporation: Collect the chloroform phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, they are converted to their methyl esters.

  • Saponification: Resuspend the lipid extract in a solution of NaOH in methanol and heat to hydrolyze the ester linkages, liberating the free fatty acids.

  • Methylation: Add a methylation reagent such as boron trifluoride (BF3) in methanol and heat to convert the free fatty acids to their corresponding FAMEs.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane (B92381).

  • Washing and Drying: Wash the hexane extract with water to remove any remaining reagents and dry it over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for identifying and quantifying fatty acids.

  • Injection: Inject a small volume of the FAMEs extract into the GC.

  • Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

  • Detection and Identification: As the FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparison to spectral libraries and standards. The hydroxyl group on this compound methyl ester will lead to characteristic fragmentation patterns.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel compounds or to confirm the structure of identified compounds, NMR spectroscopy is a powerful tool.[1]

  • Sample Preparation: Purify the compound of interest using techniques like High-Performance Liquid Chromatography (HPLC). Dissolve the purified compound in a suitable deuterated solvent.

  • 1H NMR Spectroscopy: Provides information about the number and types of protons in the molecule and their neighboring atoms.

  • 13C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete and unambiguous assignment of the structure.

Visualizations

Logical Workflow for Discovery and Identification

cluster_Discovery Discovery cluster_Analysis Analysis Marine Sponge (Pseudosuberites sp.) Marine Sponge (Pseudosuberites sp.) Isolation of Associated Bacteria Isolation of Associated Bacteria Marine Sponge (Pseudosuberites sp.)->Isolation of Associated Bacteria Bacterial Culture Bacterial Culture Isolation of Associated Bacteria->Bacterial Culture Inoculation Lipid Extraction Lipid Extraction Bacterial Culture->Lipid Extraction Derivatization to FAMEs Derivatization to FAMEs Lipid Extraction->Derivatization to FAMEs GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Structure Elucidation (NMR) Structure Elucidation (NMR) GC-MS Analysis->Structure Elucidation (NMR) This compound Identified This compound Identified Structure Elucidation (NMR)->this compound Identified

Discovery and Identification Workflow
Potential Signaling Pathways

While the specific signaling pathways involving this compound in marine bacteria are not yet elucidated, 3-hydroxy fatty acids are known precursors for N-acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing. They can also play a role in the regulation of biofilm formation.

cluster_Signaling Potential Signaling Roles This compound This compound AHL Precursor AHL Precursor This compound->AHL Precursor Biosynthesis Biofilm Formation Regulation Biofilm Formation Regulation This compound->Biofilm Formation Regulation Quorum Sensing Quorum Sensing AHL Precursor->Quorum Sensing Virulence Factor Production Virulence Factor Production Quorum Sensing->Virulence Factor Production Surface Adhesion Surface Adhesion Biofilm Formation Regulation->Surface Adhesion

References

The Emerging Role of 3-Hydroxypentadecanoic Acid in Microbial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids are increasingly recognized as crucial molecules in microbial communication, influencing a range of behaviors from virulence to biofilm formation. While the roles of certain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid and 3-hydroxypalmitic acid methyl ester, have been partially elucidated, the specific functions of 3-hydroxypentadecanoic acid (3-OH-C15:0) in microbial signaling remain a nascent field of study. This technical guide synthesizes the current understanding of 3-hydroxy fatty acids as signaling molecules and extrapolates the potential roles of 3-OH-C15:0. Drawing parallels from its better-studied chemical relatives, this document outlines putative signaling pathways, presents quantitative data from analogous compounds, and provides detailed experimental protocols for the investigation of 3-OH-C15:0. This guide aims to provide a foundational resource for researchers and professionals dedicated to exploring novel microbial signaling pathways and developing new therapeutic interventions.

Introduction to 3-Hydroxy Fatty Acids in Microbial Communication

Microbes utilize a complex chemical language to coordinate their collective behaviors in processes known as quorum sensing. Among the diverse array of signaling molecules, 3-hydroxy fatty acids (3-OH-FAs) have emerged as a significant class of chemical messengers, particularly in Gram-negative bacteria. These molecules can influence virulence, biofilm formation, and inter-species communication.

While specific research on this compound (3-OH-C15:0) is limited, the well-documented roles of other long-chain 3-OH-FAs provide a framework for predicting its potential functions. For instance, 3-hydroxypalmitic acid methyl ester (3-OH-PAME) is a key quorum-sensing molecule in the plant pathogen Ralstonia solanacearum, regulating the expression of virulence factors[1][2]. Similarly, other long-chain fatty acids and their derivatives are known to act as signals that repress virulence in several enteric pathogens[3][4]. It is therefore plausible that 3-OH-C15:0 may play a similar role as a signaling molecule in various microbial species.

Potential Signaling Pathways Involving this compound

Based on the signaling pathway of 3-OH-PAME in Ralstonia solanacearum, a hypothetical signaling cascade for 3-OH-C15:0 can be proposed. In this model, 3-OH-C15:0 would be synthesized intracellularly and its concentration would increase with bacterial population density. Upon reaching a threshold concentration, it could interact with a sensor kinase, initiating a phosphorylation cascade that ultimately modulates the activity of a transcriptional regulator, leading to changes in gene expression related to virulence or biofilm formation.

Hypothetical_3_OH_C15_0_Signaling_Pathway cluster_cell Bacterial Cell 3_OH_C15_0_Synth 3-OH-C15:0 Biosynthesis 3_OH_C15_0 3-OH-C15:0 3_OH_C15_0_Synth->3_OH_C15_0 Increases with cell density SensorKinase Sensor Kinase (Membrane-bound or Cytoplasmic) 3_OH_C15_0->SensorKinase Binds at threshold concentration 3_OH_C15_0_out 3-OH-C15:0 3_OH_C15_0->3_OH_C15_0_out Diffusion or Transport ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation cascade DNA Target Genes (e.g., virulence, biofilm formation) ResponseRegulator->DNA Modulates gene expression Extracellular Extracellular Environment

Caption: Hypothetical signaling pathway of 3-OH-C15:0.

Quantitative Data on Related 3-Hydroxy Fatty Acids

Direct quantitative data on the signaling activity of 3-OH-C15:0 is not yet available in the scientific literature. However, data from studies on other 3-hydroxy fatty acids can provide a useful reference for the potential concentration ranges at which 3-OH-C15:0 might be active. The following table summarizes key quantitative findings for related compounds.

CompoundMicroorganismActivityConcentrationCitation
3-(R)-hydroxydecanoic acidLactobacillus plantarum MiLAB 14Antifungal activityMaximum of 1.7 µg/mL in culture supernatant[5]
3-hydroxy-5-cis-dodecenoic acidLactobacillus plantarum MiLAB 14Antifungal activity1.0 µg/mL in culture supernatant[5]
3-(R)-hydroxydodecanoic acidLactobacillus plantarum MiLAB 14Antifungal activity0.5 µg/mL in culture supernatant[5]
3-(R)-hydroxytetradecanoic acidLactobacillus plantarum MiLAB 14Antifungal activity0.2 µg/mL in culture supernatant[5]
Racemic 3-hydroxy fatty acidsVarious molds and yeastsAntifungal activityMICs between 10 and 100 µg/mL[5]

Experimental Protocols

Investigating the role of 3-OH-C15:0 in microbial signaling requires robust experimental methodologies for its extraction, quantification, and the assessment of its biological activity. The following protocols are adapted from established methods for studying other hydroxy fatty acids and can be tailored for 3-OH-C15:0.

Extraction and Quantification of 3-OH-C15:0 from Microbial Cultures

This protocol describes the extraction of 3-OH-C15:0 from bacterial culture supernatants and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction_Quantification_Workflow Culture Bacterial Culture (Supernatant) Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Culture->Extraction Derivatization Derivatization (e.g., methylation, silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (using internal standard) GCMS->Quantification

Caption: Workflow for 3-OH-C15:0 extraction and quantification.

Methodology:

  • Sample Preparation: Centrifuge the microbial culture to pellet the cells. Collect the supernatant.

  • Extraction: Acidify the supernatant to pH 2-3 with HCl. Extract the 3-OH-FAs with an equal volume of ethyl acetate. Repeat the extraction three times. Pool the organic phases and evaporate to dryness.

  • Derivatization for GC-MS Analysis:

    • Esterification: To analyze by GC, the carboxylic acid group must be derivatized. A common method is esterification to form fatty acid methyl esters (FAMEs). This can be achieved by treating the dried extract with a solution of BF3 in methanol (B129727) (e.g., 14% w/v) and heating at 60°C for 30 minutes.

    • Silylation: The hydroxyl group can also be derivatized to improve volatility and thermal stability. After esterification, the sample can be treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 1 hour.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable capillary column (e.g., a non-polar or medium-polarity column). The mass spectrometer can be operated in full scan mode to identify the compound based on its retention time and mass spectrum, and in selected ion monitoring (SIM) mode for quantification.

  • Quantification: For accurate quantification, a suitable internal standard (e.g., a deuterated analog of 3-OH-C15:0 or a 3-hydroxy fatty acid with a different chain length not present in the sample) should be added to the sample before extraction. A calibration curve should be prepared using known concentrations of a 3-OH-C15:0 standard.

Biofilm Formation Assay

This protocol details a crystal violet-based assay to assess the effect of 3-OH-C15:0 on biofilm formation.

Biofilm_Assay_Workflow Inoculation Inoculate microtiter plate wells with bacterial culture and varying concentrations of 3-OH-C15:0 Incubation Incubate to allow biofilm formation Inoculation->Incubation Washing Wash wells to remove planktonic cells Incubation->Washing Staining Stain with Crystal Violet Washing->Staining Solubilization Solubilize the stain Staining->Solubilization Measurement Measure absorbance at ~570 nm Solubilization->Measurement

Caption: Workflow for the biofilm formation assay.

Methodology:

  • Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.

  • Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to each well. Add serial dilutions of 3-OH-C15:0 to the test wells. Include positive (no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with a sterile buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent cells.

  • Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid in water or ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader. A reduction in absorbance in the presence of 3-OH-C15:0 indicates inhibition of biofilm formation.

Future Directions and Conclusion

The study of this compound in microbial signaling is a promising area of research with the potential to uncover novel communication pathways and targets for antimicrobial therapies. While direct evidence of its role is currently lacking, the established functions of structurally similar 3-hydroxy fatty acids strongly suggest that 3-OH-C15:0 may act as a signaling molecule in various microorganisms.

Future research should focus on:

  • Screening diverse microbial species for the production of and response to 3-OH-C15:0.

  • Identifying the specific receptors and regulatory networks that are modulated by 3-OH-C15:0.

  • Elucidating the biosynthetic pathway of 3-OH-C15:0 in producing organisms.

  • Investigating its role in complex microbial communities and host-microbe interactions.

This technical guide provides a starting point for researchers and drug development professionals to explore the intriguing possibilities of 3-OH-C15:0 in the intricate world of microbial communication. The provided protocols and comparative data offer a solid foundation for designing experiments that will shed light on the specific functions of this potentially important signaling molecule.

References

3-Hydroxypentadecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Promising Precursor Molecule

Introduction

3-Hydroxypentadecanoic acid, a member of the long-chain hydroxy fatty acid family, is emerging as a molecule of significant interest within the scientific community, particularly in the fields of drug development and biochemical research.[1][2] Its unique chemical structure provides a versatile platform for the synthesis of novel therapeutic agents and other bioactive compounds. This technical guide aims to provide a comprehensive overview of this compound, consolidating available data on its synthesis, potential biological activities, and analytical methodologies. While direct research on this specific molecule is somewhat limited, this guide will also draw upon data from structurally similar 3-hydroxy fatty acids to infer potential applications and guide future research directions.

Chemical and Physical Properties

This compound is a saturated fatty acid with a 15-carbon backbone and a hydroxyl group at the C-3 position.[1][2] This structural feature is key to its reactivity and potential biological functions.

PropertyValueReference
Molecular Formula C₁₅H₃₀O₃[1][3]
Molecular Weight 258.40 g/mol [1][3][4]
CAS Number 32602-70-3[1]
Appearance Colorless to light yellow solid[5]
Melting Point Approximately 62-63 °C[5]
Boiling Point Approximately 273 °C[5]
Synonyms 3-hydroxy-pentadecanoic acid, β-Hydroxypentadecanoic acid[1]

Synthesis of this compound

A greener synthesis approach for (R)-3-hydroxy fatty acids has been developed starting from cellulose-derived levoglucosenone, involving key steps such as Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, and cross-metathesis homologation.[6] This method offers an efficient pathway to produce (R)-3-hydroxy fatty acid chains with overall yields ranging from 24% to 36%.[6]

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Tridecanal Tridecanal Reformatsky Reaction Reformatsky Reaction Tridecanal->Reformatsky Reaction Reformatsky Reagent (e.g., Ethyl bromoacetate (B1195939) and Zinc) Reformatsky Reagent (e.g., Ethyl bromoacetate and Zinc) Reformatsky Reagent (e.g., Ethyl bromoacetate and Zinc)->Reformatsky Reaction Ethyl 3-hydroxypentadecanoate Ethyl 3-hydroxypentadecanoate Reformatsky Reaction->Ethyl 3-hydroxypentadecanoate Hydrolysis (e.g., NaOH, H₃O⁺) Hydrolysis (e.g., NaOH, H₃O⁺) Ethyl 3-hydroxypentadecanoate->Hydrolysis (e.g., NaOH, H₃O⁺) This compound This compound Hydrolysis (e.g., NaOH, H₃O⁺)->this compound

Caption: A conceptual workflow for the synthesis of this compound via a Reformatsky reaction.

Potential Applications as a Precursor Molecule

This compound is considered an important intermediate in the chemical industry.[5] Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a valuable building block for the synthesis of a variety of other molecules.

Key Applications:

  • Antimicrobial Agents: The structure of 3-hydroxy fatty acids is a key component of Lipid A, the lipid portion of the endotoxin (B1171834) characteristic of Gram-negative bacteria.[7] This has led to interest in using these molecules as precursors for the development of novel antimicrobial agents.[5][8]

  • Surfactants and Emulsifiers: Its amphipathic nature makes it a suitable precursor for the synthesis of surfactants and emulsifiers used in various industries, including cosmetics and lubricants.[5]

  • Polymer Science: Omega-hydroxy fatty acids, a related class of molecules, are utilized as precursors in the development of advanced polymer materials.[9]

Inferred Biological Activity and Signaling

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, research on other 3-hydroxy fatty acids provides valuable insights into its potential roles.

Anti-inflammatory and Immunomodulatory Effects:

Studies on 3-hydroxydecanoic acid (3-HDA) have demonstrated its potential to exert anti-inflammatory, anti-allergic, and anti-pruritic effects on skin cells.[10][11] 3-HDA was shown to inhibit the production of inflammatory mediators such as reactive oxygen species (ROS), TNF-α, and prostaglandin (B15479496) E2 (PGE2) in macrophages.[10] It also reduced the degranulation of mast cells, a key event in allergic responses.[10][11] These findings suggest that this compound may possess similar properties and could be explored as a potential therapeutic agent for inflammatory skin conditions.

Metabolic Regulation:

Long-chain 3-hydroxy fatty acids are intermediates in mitochondrial fatty acid β-oxidation.[12] Accumulation of these fatty acids is observed in inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where they have been shown to act as uncouplers of oxidative phosphorylation in heart mitochondria.[12][13] This suggests a role for these molecules in cellular energy metabolism and highlights the potential pathological consequences of their dysregulation.

Cell Signaling:

Fatty acids are increasingly recognized as important signaling molecules that can modulate various cellular processes.[14][15] They can act as ligands for G protein-coupled receptors (GPCRs) such as FFAR1 and FFAR4, and the fatty acid translocase CD36.[15] While the specific receptors for this compound have not been identified, it is plausible that it could interact with these or other receptors to influence signaling cascades involved in inflammation, metabolism, and cell growth.

Hypothetical Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3-HPDA 3-Hydroxypentadecanoic acid GPCR G-Protein Coupled Receptor (e.g., FFAR1/4) 3-HPDA->GPCR G_Protein G-Protein Activation GPCR->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK, PKA/C) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway for this compound acting through a G-protein coupled receptor.

Experimental Protocols

Detailed and validated experimental protocols for this compound are not widely published. However, standard methodologies for the analysis of fatty acids can be adapted.

General Protocol for Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Preparation:

    • For cellular samples, lyse the cells (e.g., using methanol) and acidify the mixture with HCl to a final concentration of 25 mM.

    • For media or plasma samples, mix with methanol (B129727) and acidify with HCl to a final concentration of 25 mM.

  • Internal Standard Addition:

    • Add a known amount of a deuterated internal standard (e.g., d3-pentadecanoic acid) to each sample for quantification.

  • Lipid Extraction:

    • Extract the fatty acids from the acidified mixture using a non-polar solvent such as iso-octane.

    • Vortex the mixture and centrifuge to separate the layers.

    • Collect the upper organic layer containing the fatty acids. Repeat the extraction for improved recovery.

  • Derivatization:

    • Dry the pooled organic extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the fatty acids to form volatile esters (e.g., pentafluorobenzyl esters) to improve their chromatographic properties. This can be achieved by reacting the dried extract with a derivatizing agent such as pentafluorobenzyl bromide.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., iso-octane).

    • Inject an aliquot of the sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the fatty acid derivatives.

    • Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

    • Monitor the characteristic ions for the derivatized this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of derivatized this compound and the internal standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[16][17]

Workflow for Fatty Acid Analysis:

G Sample Sample Lysis_Acidification Lysis & Acidification Sample->Lysis_Acidification Internal_Standard Add Internal Standard Lysis_Acidification->Internal_Standard Extraction Liquid-Liquid Extraction (iso-octane) Internal_Standard->Extraction Derivatization Derivatization (e.g., PFBBr) Extraction->Derivatization GC_MS GC-MS Analysis (NICI mode) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Caption: A general workflow for the extraction and analysis of this compound from biological samples.

Conclusion and Future Directions

This compound holds considerable promise as a precursor molecule for the development of new drugs and other valuable chemical entities. While direct research on its biological activities is in its early stages, studies on analogous 3-hydroxy fatty acids suggest potential roles in inflammation, metabolic regulation, and cell signaling.

Future research should focus on:

  • Elucidating specific biological activities: In-depth studies are needed to determine the precise anti-inflammatory, antimicrobial, and metabolic effects of this compound.

  • Identifying molecular targets: Research should aim to identify the specific receptors and signaling pathways through which this compound exerts its effects.

  • Developing optimized synthesis and analytical methods: The development of robust and efficient protocols for the synthesis and analysis of this molecule will be crucial for advancing research in this area.

By addressing these key research questions, the scientific community can unlock the full potential of this compound as a valuable tool in drug discovery and development.

References

The Enigmatic Role of Odd-Chain 3-Hydroxy Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Metabolism, and Biological Significance of an Emerging Class of Bioactive Lipids

Introduction

Odd-chain 3-hydroxy fatty acids (OC-3-OH-FAs) are a unique class of fatty acid metabolites characterized by an odd number of carbon atoms and a hydroxyl group at the third carbon position. While their even-chain counterparts are well-established as intermediates in fatty acid β-oxidation, the biological significance of OC-3-OH-FAs has remained comparatively obscure. This technical guide provides a comprehensive overview of the current understanding of OC-3-OH-FAs, including their synthesis, metabolism, and known biological roles, with a particular focus on 3-hydroxypentadecanoic acid (C15:0-OH) and 3-hydroxyheptadecanoic acid (C17:0-OH). This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of lipid biology and its therapeutic potential.

Biosynthesis and Metabolism of Odd-Chain 3-Hydroxy Fatty Acids

The primary route for the formation of 3-hydroxy fatty acids is through the β-oxidation of fatty acids in the mitochondria. For odd-chain fatty acids, this process follows a similar enzymatic cascade as for even-chain fatty acids, with the key distinction being the final products. The β-oxidation of an odd-chain fatty acyl-CoA yields acetyl-CoA molecules until a final three-carbon propionyl-CoA remains.[1] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[1]

The 3-hydroxyacyl-CoA intermediate is a standard component of each β-oxidation cycle. In the context of odd-chain fatty acids, this results in the transient formation of odd-chain 3-hydroxyacyl-CoAs. Under normal metabolic conditions, these intermediates are rapidly processed by 3-hydroxyacyl-CoA dehydrogenase. However, in certain genetic disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, these intermediates can accumulate.[2]

Microbial biosynthesis is another significant source of odd-chain fatty acids. In bacteria, the synthesis of odd-chain fatty acids is initiated by a propionyl-CoA primer instead of the usual acetyl-CoA.[3][4] This process, part of the fatty acid synthase (FAS) system, generates odd-chain fatty acids that can be incorporated into cellular structures or released.[3] The subsequent metabolism of these bacterially-derived odd-chain fatty acids in mammals can also lead to the formation of OC-3-OH-FAs.

cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_TCA_Cycle TCA Cycle Odd-Chain Fatty Acyl-CoA Odd-Chain Fatty Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Odd-Chain Fatty Acyl-CoA->Acyl-CoA Dehydrogenase Step 1 Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase Odd-Chain 3-Hydroxyacyl-CoA Odd-Chain 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->Odd-Chain 3-Hydroxyacyl-CoA Step 2 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl-CoA Thiolase Ketoacyl-CoA Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA Thiolase->Acetyl-CoA (n cycles) Propionyl-CoA Propionyl-CoA Ketoacyl-CoA Thiolase->Propionyl-CoA Final Cycle Shorter Odd-Chain Fatty Acyl-CoA Shorter Odd-Chain Fatty Acyl-CoA Ketoacyl-CoA Thiolase->Shorter Odd-Chain Fatty Acyl-CoA Odd-Chain 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase Step 3 Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Shorter Odd-Chain Fatty Acyl-CoA->Odd-Chain Fatty Acyl-CoA Re-enters Cycle

Figure 1. Mitochondrial β-oxidation of odd-chain fatty acids.

Biological Significance

Metabolic Intermediates and Disease Biomarkers

The accumulation of 3-hydroxy fatty acids is a key diagnostic marker for certain inherited metabolic disorders. In conditions like LCHAD deficiency, the impaired function of 3-hydroxyacyl-CoA dehydrogenase leads to the buildup of long-chain 3-hydroxy fatty acids in plasma and tissues.[5] The analysis of these metabolites in patient samples is crucial for diagnosis and monitoring of the disease.[6] While the focus has often been on even-chain 3-hydroxy fatty acids, the principles apply to odd-chain variants as well.

Role in Microbial Pathogenesis and Immunity

Odd-chain 3-hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of many Gram-negative bacteria.[7] Lipid A is the endotoxic center of LPS and a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). The specific fatty acid composition of lipid A, including the presence of odd-chain 3-hydroxy fatty acids, can influence the host's immune response.[7]

Interestingly, free medium-chain 3-hydroxy fatty acids have been shown to trigger immune responses in plants, suggesting they can act as signaling molecules in host-pathogen interactions.[5] For example, (R)-3-hydroxydecanoic acid is a potent immune elicitor in Arabidopsis.[5] This raises the possibility that odd-chain 3-hydroxy fatty acids, released from bacteria, could have direct signaling roles in mammalian immune cells.

Potential Signaling Roles in Mammalian Cells

While direct evidence for specific signaling pathways initiated by free odd-chain 3-hydroxy fatty acids in mammalian cells is currently limited, the known signaling roles of other fatty acids provide a framework for potential mechanisms.

  • G-Protein Coupled Receptors (GPCRs): Several GPCRs, such as the free fatty acid receptors (FFARs), are activated by fatty acids of varying chain lengths.[6] It is plausible that odd-chain 3-hydroxy fatty acids could interact with these or other currently orphan GPCRs to initiate intracellular signaling cascades. For instance, 3-hydroxyoctanoate (B1259324) has been identified as a ligand for the hydroxycarboxylic acid receptor 3 (HCA3).[8]

  • Nuclear Receptors: Fatty acids and their derivatives are known ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[4] It is conceivable that odd-chain 3-hydroxy fatty acids could modulate the activity of PPARs or other nuclear receptors, thereby influencing gene expression.

  • Inflammatory Pathways: Given their structural similarity to lipid A components, it is possible that odd-chain 3-hydroxy fatty acids could modulate inflammatory signaling pathways, such as those downstream of TLR4. They might act as agonists, antagonists, or modulators of these pathways, influencing the production of inflammatory cytokines.

cluster_GPCR G-Protein Coupled Receptors cluster_Nuclear Nuclear Receptors cluster_TLR Toll-Like Receptors OC-3-OH-FA Odd-Chain 3-Hydroxy Fatty Acid GPCR GPCR OC-3-OH-FA->GPCR Potential Interaction PPARs PPARs OC-3-OH-FA->PPARs Potential Interaction TLR4 TLR4 OC-3-OH-FA->TLR4 Potential Interaction G-Protein G-Protein GPCR->G-Protein Second Messengers Second Messengers G-Protein->Second Messengers Cellular Response A Cellular Response A Second Messengers->Cellular Response A Gene Expression Gene Expression PPARs->Gene Expression Cellular Response B Cellular Response B Gene Expression->Cellular Response B Signaling Cascade Signaling Cascade TLR4->Signaling Cascade Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production Cellular Response C Cellular Response C Cytokine Production->Cellular Response C

Figure 2. Potential signaling pathways for odd-chain 3-hydroxy fatty acids.

Data Presentation: Quantitative Analysis

Quantitative data on the physiological concentrations of odd-chain 3-hydroxy fatty acids in human tissues and fluids are sparse. The following table summarizes the available data, highlighting the need for more comprehensive studies in this area.

AnalyteMatrixConcentration (µM)ConditionReference
3-HydroxyhexadecanoylcarnitineBlood0.0050 - 0.0200Normal[7]
This compound-Not Available-
3-Hydroxyheptadecanoic acid-Not Available--

Note: The data for 3-hydroxyhexadecanoylcarnitine, an even-chain 3-hydroxy fatty acid derivative, is included to provide context for the expected low physiological concentrations of these metabolites.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Hydroxy Fatty Acid Analysis in Plasma/Serum

This protocol is adapted from Jones and Bennett (2010) and provides a robust method for the quantification of 3-hydroxy fatty acids.[6][9]

1. Sample Preparation:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix for each 3-hydroxy fatty acid to be quantified.

  • For total 3-hydroxy fatty acid measurement, hydrolyze a duplicate sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.

  • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

2. Extraction:

  • Extract the acidified samples twice with 3 mL of ethyl acetate.

  • Dry the combined organic phases under a stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Column: HP-5MS capillary column (or equivalent).

  • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.

  • MS Detection: Use selected ion monitoring (SIM) to monitor the characteristic ions for each native and labeled 3-hydroxy fatty acid. Quantitation is typically based on the [M-CH3]+ fragment ions.

Plasma/Serum Sample Plasma/Serum Sample Add Internal Standards\nAcidification Add Internal Standards Acidification Plasma/Serum Sample->Add Internal Standards\nAcidification Liquid-Liquid Extraction\n(Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Add Internal Standards\nAcidification->Liquid-Liquid Extraction\n(Ethyl Acetate) Dry Down Dry Down Liquid-Liquid Extraction\n(Ethyl Acetate)->Dry Down Derivatization (TMS) Derivatization (TMS) Dry Down->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Figure 3. GC-MS workflow for 3-hydroxy fatty acid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Hydroxy Fatty Acid Analysis

LC-MS/MS offers an alternative approach that often requires less sample preparation and can provide high sensitivity and specificity. While a detailed, standardized protocol for odd-chain 3-hydroxy fatty acids is not as well-established as for GC-MS, the general workflow is as follows.

1. Sample Preparation:

  • Protein precipitation of the plasma or serum sample with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing internal standards.

  • Centrifuge to pellet the precipitated proteins.

2. LC Separation:

  • Inject the supernatant onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/isopropanol with 0.1% formic acid).

3. MS/MS Detection:

  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each odd-chain 3-hydroxy fatty acid and its corresponding internal standard.

Biological Sample Biological Sample Protein Precipitation\nwith Internal Standards Protein Precipitation with Internal Standards Biological Sample->Protein Precipitation\nwith Internal Standards Centrifugation Centrifugation Protein Precipitation\nwith Internal Standards->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis\n(Reverse Phase, ESI-) LC-MS/MS Analysis (Reverse Phase, ESI-) Supernatant Collection->LC-MS/MS Analysis\n(Reverse Phase, ESI-) Quantification (MRM) Quantification (MRM) LC-MS/MS Analysis\n(Reverse Phase, ESI-)->Quantification (MRM)

Figure 4. General LC-MS/MS workflow for 3-hydroxy fatty acid analysis.

Conclusion and Future Directions

Odd-chain 3-hydroxy fatty acids represent a nascent field of lipid research with considerable potential. Their established role as biomarkers for metabolic diseases and their presence in bacterial structures highlight their biological relevance. However, a significant knowledge gap exists regarding their specific signaling functions in mammalian cells.

Future research should focus on:

  • Deorphanizing Receptors: Screening orphan GPCRs and nuclear receptors to identify specific receptors for this compound and 3-hydroxyheptadecanoic acid.

  • Elucidating Signaling Pathways: Investigating the downstream signaling cascades activated by these fatty acids in immune and metabolic cell types.

  • Comprehensive Quantification: Establishing reference ranges for these fatty acids in various human tissues and fluids in both healthy and diseased states.

  • Therapeutic Potential: Exploring the potential of these molecules or their derivatives as therapeutic agents for metabolic and inflammatory diseases.

The continued investigation of odd-chain 3-hydroxy fatty acids promises to unveil novel aspects of lipid signaling and may lead to the development of new diagnostic and therapeutic strategies.

References

Preliminary Biological Activity Screening of 3-Hydroxypentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypentadecanoic acid is a 15-carbon saturated fatty acid with a hydroxyl group at the third position. While research on this specific molecule is limited, the broader class of 3-hydroxy fatty acids (3-HFAs) has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This technical guide provides a framework for the preliminary biological activity screening of this compound, drawing upon established methodologies and findings from structurally similar compounds. The guide details experimental protocols for assessing its potential antimicrobial, cytotoxic, and anti-inflammatory properties, and presents hypothetical signaling pathways and experimental workflows in the absence of direct evidence.

Introduction

This compound (CAS 32602-70-3; Molecular Formula: C15H30O3) is a long-chain hydroxy fatty acid.[1] While its specific biological roles are not extensively documented, other 3-hydroxy fatty acids have been identified as metabolites from various organisms and are known to possess bioactive properties. For instance, shorter-chain 3-hydroxy fatty acids have shown antifungal activity. This guide outlines a systematic approach to investigate the potential therapeutic applications of this compound.

Potential Biological Activities and Screening Strategy

Based on the activities of related fatty acids, the preliminary screening of this compound should focus on three key areas: antimicrobial, anticancer, and anti-inflammatory activities. A general workflow for this screening process is outlined below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Advanced Studies A This compound Compound B Antimicrobial Assays (Bacteria & Fungi) A->B C Cytotoxicity Assays (Cancer Cell Lines) A->C D Anti-inflammatory Assays (Macrophage Cell Line) A->D E Determine MIC/MBC/MFC B->E F Calculate IC50 Values C->F G Measure NO Inhibition D->G H Mechanism of Action Studies E->H F->H G->H I In Vivo Model Testing H->I

Figure 1: General workflow for the preliminary biological activity screening of this compound.

Antimicrobial Activity

Background

Various fatty acids and their derivatives are known to possess antimicrobial properties, acting primarily by disrupting the cell membranes of microorganisms. For instance, derivatives of decanoic acid have shown efficacy against both gram-negative bacteria and fungi. While specific data for this compound is not available, its potential as an antimicrobial agent warrants investigation.

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[2][3]

  • Preparation of Reagents and Microorganisms:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Culture the selected bacterial and fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the microbial suspension to a concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive controls (microorganisms in broth without the test compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

    • To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells with no visible growth is plated on agar (B569324). The lowest concentration that prevents any growth on the agar is the MBC/MFC.[2]

Data Presentation (Hypothetical)
MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus>100>100
Escherichia coli>100>100
Candida albicans50100
Aspergillus niger2550

Table 1: Hypothetical antimicrobial activity of this compound.

Anticancer Activity

Background

Several fatty acids have demonstrated cytotoxic effects against various cancer cell lines. For example, pentadecanoic acid has shown selective antiproliferative activities against certain types of cancer.[5][6] The anticancer potential of this compound can be evaluated using in vitro cytotoxicity assays.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours.

    • Include untreated cells as a control.

  • Assay Procedure:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation (Hypothetical)
Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)4875
A549 (Lung Cancer)48>100
HeLa (Cervical Cancer)4885

Table 2: Hypothetical cytotoxic activity of this compound.

Potential Signaling Pathway

While the exact mechanism for this compound is unknown, other fatty acids have been shown to induce apoptosis in cancer cells through various signaling pathways. A potential pathway could involve the induction of oxidative stress and subsequent activation of caspase cascades.

G A This compound B Increased ROS Production A->B Induces C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Figure 2: Hypothetical apoptosis induction pathway for this compound in cancer cells.

Anti-inflammatory Activity

Background

Certain hydroxy fatty acids, such as 10-hydroxydecanoic acid, have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10] The potential of this compound to modulate inflammatory responses can be assessed in vitro.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13][14]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only treated cells as controls.

  • Assay Procedure:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • A standard curve using known concentrations of sodium nitrite (B80452) is used to quantify the amount of nitrite (a stable product of NO) in the samples.

    • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

    • A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation (Hypothetical)
Concentration (µM)% NO InhibitionCell Viability (%)
101598
253595
506092
1008588

Table 3: Hypothetical anti-inflammatory activity of this compound.

Potential Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

G A LPS B TLR4 A->B C MyD88 B->C D IKK Activation C->D E IκBα Degradation D->E F NF-κB Translocation to Nucleus E->F G Pro-inflammatory Gene Expression (e.g., iNOS) F->G H This compound H->D Inhibits

Figure 3: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the information available for structurally related fatty acids suggests that it is a promising candidate for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic preliminary screening of its antimicrobial, anticancer, and anti-inflammatory potential. The data generated from these assays will be crucial in determining the viability of this compound as a lead compound for drug development. Further studies will be necessary to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Hydroxypentadecanoic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxypentadecanoic acid is a 15-carbon chain 3-hydroxy fatty acid.[1][2] These molecules are intermediates in mitochondrial fatty acid β-oxidation.[3] The quantitative analysis of 3-hydroxy fatty acids is crucial for diagnosing certain metabolic disorders, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases.[3][4] This application note details a robust and sensitive method for the quantification of this compound in biological samples, such as plasma or serum, using gas chromatography-mass spectrometry (GC-MS) following extraction and chemical derivatization.

Principle of the Method

This method employs a stable isotope dilution GC-MS approach for the accurate quantification of this compound.[3][4] The analyte and a deuterated internal standard are extracted from the biological matrix. To enhance volatility for GC analysis, the carboxyl and hydroxyl groups of the fatty acids are derivatized to form trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[5] The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Selected Ion Monitoring (SIM) mode is utilized for enhanced sensitivity and specificity.

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) InternalStandard Add Internal Standard (d3-3-hydroxypentadecanoic acid) Sample->InternalStandard Hydrolysis Alkaline Hydrolysis (Optional, for total fatty acids) InternalStandard->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation with BSTFA + TMCS Drying->Derivatization Heating Incubation at 80°C Derivatization->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Materials and Reagents

  • This compound standard

  • Deuterated this compound (e.g., d3) as internal standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297), GC grade

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Nitrogen gas, high purity

  • Anhydrous sodium sulfate

Detailed Experimental Protocol

Sample Preparation and Extraction
  • Sample Collection: Collect 500 µL of plasma or serum.

  • Internal Standard Addition: Add a known amount of deuterated this compound internal standard to each sample, calibrator, and quality control sample.

  • Hydrolysis (for total this compound): For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH to the sample. Incubate at 37°C for 30 minutes.[5] For free this compound analysis, this step is omitted.

  • Acidification: Acidify the samples by adding 6 M HCl.[5] The volume will depend on whether the hydrolysis step was performed.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.[5]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction: Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled organic extracts to complete dryness under a gentle stream of nitrogen at 37°C.[5]

Derivatization
  • Reagent Addition: To the dried residue, add 100 µL of BSTFA with 1% TMCS.[5]

  • Incubation: Tightly cap the vials and heat at 80°C for 60 minutes to ensure complete derivatization.[5]

  • Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

Derivatization Reaction reactant This compound (R-COOH, R'-OH) product Di-TMS Derivative (R-COOSi(CH3)3, R'-OSi(CH3)3) reactant->product Silylation reagent BSTFA + TMCS reagent->product

Caption: Silylation of this compound for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical instrument parameters. Optimization may be required for specific instrumentation.

Parameter Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[5]
Mass Spectrometer Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quad Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectral Fragmentation

The TMS derivative of 3-hydroxy fatty acids exhibits characteristic fragmentation patterns under electron ionization. For this compound, the key diagnostic ions are a result of alpha-cleavage around the 3-carbon with the hydroxyl group.

Analyte Derivative Quantification Ion (m/z) Qualifier Ion (m/z)
This compoundDi-TMS233317 (M-15)
d3-3-Hydroxypentadecanoic acidDi-TMS235320 (M-15)

Note: The ion at m/z 233 is a characteristic fragment for the trimethylsilylated 3-hydroxy moiety.[5]

Quantitative Data

A calibration curve should be prepared using standards of this compound. The following table represents expected performance data.

Parameter Value
Linear Range 0.1 - 50 µM
Correlation Coefficient (r²) > 0.995
Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Limit of Quantification (LOQ) 0.1 µM

Logical Relationship Diagram for GC-MS Analysis

GC-MS Analysis Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injection Sample Injection Separation Separation by Boiling Point & Polarity Injection->Separation Ionization Electron Ionization Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation MassAnalysis Mass-to-Charge Ratio Analysis (Quadrupole) Fragmentation->MassAnalysis Detection Ion Detection MassAnalysis->Detection

Caption: Logical steps involved in the GC-MS analysis process.

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is well-suited for both clinical research and drug development applications where the monitoring of fatty acid metabolism is required.

References

Application Note and Protocol for the Extraction of 3-Hydroxypentadecanoic Acid from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentadecanoic acid (3-OH-C15:0) is a saturated 3-hydroxy fatty acid that can be found in the lipopolysaccharide (LPS) of Gram-negative bacteria. The analysis of 3-hydroxy fatty acids is crucial for various research and development applications, including the study of bacterial physiology, the discovery of novel antimicrobial agents, and the development of diagnostics for bacterial infections. This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from bacterial cultures using a modified Bligh and Dyer extraction method followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Data Presentation

Quantitative data for the analysis of 3-hydroxy fatty acids can vary depending on the bacterial species, culture conditions, and analytical instrumentation. The following table summarizes representative quantitative parameters from validated methods for 3-hydroxy fatty acid analysis, which can be used as a benchmark for the protocol described herein.

ParameterTypical ValueReference
Recovery >88% for 3-hydroxypentanoic acid[1]
Limit of Quantification (LOQ) 0.078 µg/mL for 3-hydroxypentanoic acid[1]
Intra-day Precision (%RSD) 2.5 - 7.8%[1]
Inter-day Precision (%RSD) 4.1 - 9.2%[1]
Linearity (r²) ≥0.998[1]

Experimental Protocol

This protocol details the steps for the extraction of total fatty acids (both free and bound) from a bacterial culture, followed by derivatization to prepare the sample for GC-MS analysis.

Materials and Reagents
  • Bacterial cell culture

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Internal standard (e.g., Deuterium-labeled this compound or a non-native odd-chain 3-hydroxy fatty acid)

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381), GC grade

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Nitrogen gas, high purity

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure

1. Sample Preparation and Cell Lysis

1.1. Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

1.2. Wash the cell pellet with an equal volume of sterile saline (0.9% NaCl) and centrifuge again. Discard the supernatant.

1.3. To the cell pellet, add a known amount of the internal standard.

1.4. Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the cell pellet.

1.5. Vortex the mixture vigorously for 15 minutes to ensure thorough cell lysis and initial lipid extraction.[2]

2. Lipid Extraction (Modified Bligh and Dyer Method)

2.1. Add 0.25 mL of chloroform to the mixture and vortex for 2 minutes.[2]

2.2. Add 0.5 mL of deionized water to the mixture and vortex for another 2 minutes to induce phase separation.[2]

2.3. Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous phase (methanol-water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

2.4. Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

2.5. Dry the extracted lipid sample under a gentle stream of nitrogen gas at room temperature.

3. Derivatization for GC-MS Analysis

This two-step derivatization process first converts the carboxylic acid group to a methyl ester and then the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

3.1. Methylation of the Carboxyl Group

3.1.1. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[3]

3.1.2. Cap the tube tightly and heat at 80°C for 1 hour to form fatty acid methyl esters (FAMEs).[3]

3.1.3. Cool the tube to room temperature.

3.1.4. Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the tube. Vortex thoroughly.

3.1.5. Centrifuge at 1,000 x g for 5 minutes to separate the phases.

3.1.6. Carefully transfer the upper hexane layer containing the FAMEs to a new clean glass tube.

3.1.7. Dry the hexane extract under a gentle stream of nitrogen gas.

3.2. Silylation of the Hydroxyl Group

3.2.1. To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[4]

3.2.2. Cap the vial tightly and heat at 60°C for 30 minutes to form the TMS ethers.[4]

3.2.3. Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

4.1. Inject an appropriate volume of the derivatized sample into the GC-MS system.

4.2. Use a temperature program suitable for the separation of fatty acid methyl esters. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

4.3. The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring for characteristic ions of the this compound derivative and the internal standard.

Signaling Pathways and Experimental Workflows

Extraction_Workflow culture Bacterial Culture harvest Cell Harvesting (Centrifugation) culture->harvest wash Cell Washing (Saline) harvest->wash lysis Cell Lysis & Lipid Extraction (Chloroform:Methanol) wash->lysis phase_sep Phase Separation (Chloroform & Water Addition) lysis->phase_sep centrifuge1 Centrifugation phase_sep->centrifuge1 collect_lipid Collect Chloroform Layer (Lipid Extract) centrifuge1->collect_lipid dry1 Dry Down (Nitrogen Stream) collect_lipid->dry1 methylation Methylation (HCl in Methanol, 80°C) dry1->methylation extract_fame Hexane Extraction of FAMEs methylation->extract_fame dry2 Dry Down (Nitrogen Stream) extract_fame->dry2 silylation Silylation (BSTFA, 60°C) dry2->silylation gcms GC-MS Analysis silylation->gcms

Caption: Workflow for the extraction and derivatization of this compound.

References

Synthesis of (R)-3-Hydroxypentadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of (R)-3-Hydroxypentadecanoic acid, a chiral long-chain hydroxy fatty acid. The methods outlined below offer various approaches, including asymmetric synthesis and a "green" chemistry alternative, to obtain the target molecule with high enantiopurity.

(R)-3-Hydroxypentadecanoic acid and its derivatives are of significant interest in biomedical research and drug development due to their structural similarity to lipid A moieties and other biologically active lipids. Accurate and efficient synthesis of the pure (R)-enantiomer is crucial for studying its biological functions and potential therapeutic applications.

Chemical Synthesis Strategies

Four primary chemical synthesis strategies are detailed below, each with distinct advantages in terms of efficiency, stereocontrol, and scalability.

Route 1: Sharpless Asymmetric Dihydroxylation

This enantioselective method introduces the desired stereochemistry directly into the molecule starting from a commercially available terminal alkene. The key steps involve the asymmetric dihydroxylation of 1-tetradecene (B72687) to yield (R)-1,2-tetradecanediol, followed by a selective oxidation to afford the target acid.

Experimental Workflow:

cluster_0 Step 1: Asymmetric Dihydroxylation cluster_1 Step 2: Oxidative Cleavage A 1-Tetradecene B (R)-1,2-Tetradecanediol A->B AD-mix-β, t-BuOH/H₂O C (R)-3-Hydroxypentadecanoic acid B->C KMnO₄, NaIO₄ cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Hydrolysis A Tridecanal + Ethyl bromoacetate B rac-Ethyl 3-hydroxypentadecanoate A->B Zn, THF, reflux C (R)-Ethyl 3-hydroxypentadecanoate B->C Lipase, Acetic Anhydride D (S)-3-Hydroxypentadecanoic acid B->D E (R)-3-Hydroxypentadecanoic acid C->E LiOH, THF/H₂O cluster_0 Step 1: Asymmetric Epoxidation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Hydrolysis A Tridecanal B (R)-2-Dodecyloxirane A->B Chiral Proline derivative, H₂O₂ C (R)-3-Hydroxy-2-cyanododecane B->C KCN, 18-crown-6 D (R)-3-Hydroxypentadecanoic acid C->D HCl, H₂O, heat A Levoglucosenone B Intermediate A->B Multi-step conversion C Terminal Alkene Intermediate B->C Wittig Reaction D (R)-3-Hydroxypentadecanoic acid C->D Cross-Metathesis with 1-Tridecene, then Oxidation A Rhodococcus erythropolis culture B Fermentation A->B Carbon Source (e.g., alkanes, fatty acids) C Extraction of Lipids B->C D Purification C->D E (R)-3-Hydroxypentadecanoic acid D->E

Application Notes and Protocols: 3-Hydroxypentadecanoic Acid as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentadecanoic acid is a member of the hydroxy fatty acid family, a class of molecules that have garnered significant interest for their potential as antimicrobial agents. While research specifically detailing the antimicrobial properties of this compound is limited, studies on structurally similar 3-hydroxy fatty acids (3-OH-FAs) suggest a promising spectrum of activity against various microbial pathogens, including both bacteria and fungi.[1][2][3] This document provides a comprehensive overview of the potential antimicrobial applications of this compound, drawing upon data from related compounds to infer its likely activity and mechanism of action. Detailed protocols for the evaluation of its antimicrobial and cytotoxic properties are also presented to guide further research and development.

The primary proposed mechanism of antimicrobial action for fatty acids is the disruption of the microbial cell membrane's integrity.[4][5][6][7] This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Data Presentation: Antimicrobial Activity of Structurally Related 3-Hydroxy Fatty Acids

Due to the limited availability of specific antimicrobial data for this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for structurally related 3-hydroxy fatty acids. This data serves as a valuable reference point for predicting the potential efficacy of this compound against a range of microorganisms.

CompoundTest OrganismMIC (µg/mL)Reference
3-Hydroxydecanoic acid Aspergillus fumigatus25 - 100[1][2]
Aspergillus nidulans25 - 50[1][2]
Penicillium roqueforti5 - 50[1][2]
Candida albicans10 - 100[1][2]
Various Fungi10 - 100[8]
3-Hydroxydodecanoic acid Aspergillus fumigatus25 - 50[1][2]
Aspergillus nidulans25 - 50[1][2]
Penicillium roqueforti10 - 50[1][2]
Candida albicans10 - 100[1][2]
3-Hydroxytetradecanoic acid Aspergillus fumigatus50 - 100[1][2]
Aspergillus nidulans50 - 100[1][2]
Penicillium roqueforti25 - 50[1][2]
Candida albicans10 - 100[1][2]

Proposed Mechanism of Action and Signaling Pathway

The antimicrobial activity of fatty acids is primarily attributed to their ability to disrupt the physical and functional integrity of the microbial cell membrane. This interaction is generally non-specific and is influenced by the physicochemical properties of both the fatty acid and the microbial membrane.

antimicrobial_mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space 3HPA This compound Insertion Intercalation into Membrane 3HPA->Insertion Adsorption & Partitioning Membrane Lipid Bilayer Disruption Membrane Destabilization Insertion->Disruption Alters Fluidity & Creates Pores Leakage Leakage of Ions & Metabolites Disruption->Leakage Loss of Integrity Death Cell Death Leakage->Death Metabolic Collapse

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Workflow for Antimicrobial Agent Evaluation

The following diagram outlines a general workflow for the comprehensive evaluation of a novel antimicrobial agent like this compound.

experimental_workflow Start Start: Candidate Compound (this compound) MIC Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Cytotoxicity Safety Profiling: Cytotoxicity Assays (e.g., MTT, LDH) MBC->Cytotoxicity Mechanism Mechanism of Action Studies: - Membrane Permeability - Electron Microscopy Cytotoxicity->Mechanism End Lead Compound Characterization Mechanism->End

Caption: General experimental workflow for antimicrobial agent evaluation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microorganism Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Sterile spreaders or loops

  • Incubator

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.[9][10]

References

Application Notes and Protocols for Evaluating the Anti-Biofilm Activity of 3-Hydroxypentadecanoic Acid against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Staphylococcus aureus Biofilms and the Potential of Hydroxy Fatty Acids

Staphylococcus aureus is a formidable human pathogen, largely due to its ability to form biofilms on both biological and abiotic surfaces. These structured communities of bacterial cells are encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers a high level of resistance to antibiotics and the host immune system. The development of novel anti-biofilm agents is therefore a critical area of research.

Hydroxy fatty acids, such as 3-Hydroxypentadecanoic acid, represent a promising class of molecules for combating S. aureus biofilms. Evidence from structurally similar compounds suggests that they can inhibit biofilm formation and disrupt mature biofilms at concentrations that do not inhibit planktonic bacterial growth, thereby reducing the likelihood of resistance development. The proposed mechanism of action often involves the downregulation of key global regulators of virulence and biofilm formation, such as the accessory gene regulator (agr) and the staphylococcal accessory regulator (sarA) systems.

Quantitative Data Summary (Representative Data for 10-Hydroxy-2-decenoic acid)

The following tables summarize the anti-biofilm activity of 10-Hydroxy-2-decenoic acid (10-HDA) against S. aureus ATCC 25923. These values provide a benchmark for the expected efficacy of similar hydroxy fatty acids.

Table 1: Minimum Inhibitory Concentration (MIC) of 10-HDA against Planktonic S. aureus

CompoundStrainMIC (mg/mL)
10-Hydroxy-2-decenoic acidS. aureus ATCC 259232.25[1]

Table 2: Inhibition of S. aureus Biofilm Biomass by 10-HDA at Sub-MIC Concentrations

Concentration (as fraction of MIC)Concentration (mg/mL)Biofilm Biomass Reduction (%)
1/2 MIC1.1372.9[1]
1/4 MIC0.56Not specified, but dose-dependent reduction observed
1/8 MIC0.28Not specified, but dose-dependent reduction observed
1/16 MIC0.14Not specified, but dose-dependent reduction observed
1/32 MIC0.0741.9[1]

Table 3: Reduction in Viability of S. aureus Biofilms by 10-HDA

Concentration (as fraction of MIC)Metabolic Activity Reduction (%)
1/2 MIC73.6[1]
1/4 MICNot specified, but dose-dependent reduction observed
1/8 MICNot specified, but dose-dependent reduction observed
1/16 MICNot specified, but dose-dependent reduction observed
1/32 MICSignificant reduction observed[1]

Table 4: Effect of 10-HDA on the Expression of Biofilm-Related Global Regulators in S. aureus

GeneFunctionEffect of 10-HDA Treatment
sarAGlobal regulator of virulence and biofilm formationDownregulated[1]
agrAGlobal regulator of virulence and quorum sensingDownregulated[1]
hlaEncodes alpha-hemolysin, a virulence factorDownregulated[1]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the anti-biofilm activity of this compound against S. aureus.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of planktonic S. aureus.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Standardization of Inoculum: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of this compound in TSB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final volume of 200 µL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Biofilm Inhibition Assay (Crystal Violet Staining)

This protocol quantifies the effect of the test compound on the formation of S. aureus biofilms.

Materials:

  • Staphylococcus aureus strain

  • TSB supplemented with 1% glucose

  • 3-Hydroxypentadoicanoic acid

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare and standardize the S. aureus inoculum as described in the MIC protocol.

  • Plate Setup: Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate. Add 100 µL of TSB containing various sub-MIC concentrations of this compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Biofilm Formation: Incubate the plate at 37°C for 24 hours without shaking.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes.

  • Staining: Discard the methanol and air-dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water.

  • Solubilization: Add 200 µL of 95% ethanol to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated as: [1 - (OD₅₇₀ of treated well / OD₅₇₀ of control well)] x 100.

Biofilm Viability Assay (MTT Assay)

This protocol assesses the metabolic activity of viable bacterial cells within the biofilm after treatment with the test compound.

Materials:

  • Established S. aureus biofilms in a 96-well plate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Biofilm Formation and Treatment: Form and treat biofilms with this compound as described in the biofilm inhibition assay.

  • Washing: After incubation, gently wash the wells with PBS to remove planktonic cells and residual compound.

  • MTT Addition: Add 100 µL of fresh TSB and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The percentage of viability reduction is calculated relative to the untreated control.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for hydroxy fatty acids, such as this compound, in the inhibition of S. aureus biofilm formation through the downregulation of the agr and sarA regulatory systems.

G Proposed Mechanism of this compound on S. aureus Biofilm Regulation cluster_compound Compound cluster_virulence Virulence & Biofilm Factors 3-HPA 3-Hydroxypentadecanoic Acid agrA agrA 3-HPA->agrA Inhibits sarA sarA 3-HPA->sarA Inhibits hla hla (α-hemolysin) agrA->hla Activates Biofilm Biofilm Formation agrA->Biofilm Regulates sarA->hla Activates sarA->Biofilm Promotes G Experimental Workflow for Anti-Biofilm Activity Assessment Culture S. aureus Culture Preparation MIC MIC Determination (Planktonic Growth) Culture->MIC BiofilmInhibition Biofilm Inhibition Assay (Crystal Violet) Culture->BiofilmInhibition Compound 3-Hydroxypentadecanoic Acid Dilutions Compound->MIC Compound->BiofilmInhibition Viability Biofilm Viability Assay (MTT) BiofilmInhibition->Viability GeneExpression Gene Expression Analysis (qRT-PCR) BiofilmInhibition->GeneExpression

References

Application Notes & Protocols: Investigating the Role of 3-Hydroxypentadecanoic Acid in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is crucial for processes such as biofilm formation, virulence factor production, and antibiotic resistance. In many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, QS is mediated by small diffusible signal molecules like N-acyl-homoserine lactones (AHLs).[1][2] The interruption of QS signaling, known as quorum quenching, is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.[3][4]

While various natural and synthetic compounds have been explored as QS inhibitors, the role of specific long-chain hydroxy fatty acids, such as 3-Hydroxypentadecanoic acid (3-OH-C15:0), remains largely uninvestigated. Fatty acids and their derivatives are known to play diverse roles in bacterial physiology and signaling.[5][6] For instance, certain unsaturated fatty acids can inhibit biofilm formation and motility in Acinetobacter baumannii by downregulating its LuxIR-type QS system.[7][8] Similarly, capric and caprylic acids have been shown to reduce virulence factor production in P. aeruginosa.[5][9] Given that 3-hydroxy fatty acids are integral components of bacterial structures like Lipid A, their potential role as signaling molecules is an area of growing interest.[10]

These application notes provide a comprehensive framework and detailed protocols for investigating the potential role of this compound as a modulator of quorum sensing, using Pseudomonas aeruginosa PAO1 as a model organism.

Overview of Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa possesses a complex and hierarchical QS network, with the las and rhl systems being the most extensively studied.[1][2][3]

  • The las System: This system is at the top of the hierarchy.[11] The LasI synthase produces the AHL autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[12] At a threshold concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then induces the expression of numerous genes, including those for virulence factors like the LasA and LasB elastases, and also activates the rhl system.[1][12][13]

  • The rhl System: This system is regulated by the las system and also functions independently. The RhlI synthase produces N-butyryl-L-homoserine lactone (C4-HSL).[12] C4-HSL binds to the RhlR transcriptional regulator, and the resulting complex activates the expression of another set of genes, including those responsible for the production of pyocyanin (B1662382), rhamnolipids, and additional proteases.[1][14]

Due to its central role in controlling virulence, the QS network, particularly the LasR and RhlR receptors, represents an attractive target for the development of anti-virulence therapies.[3]

Quorum_Sensing_Pathway LasI LasI (Synthase) C12_HSL 3-oxo-C12-HSL LasI->C12_HSL produces LasR LasR (Receptor) LasR_C12 LasR-HSL Complex C12_HSL->LasR binds RhlI RhlI (Synthase) LasR_C12->RhlI RhlR RhlR (Receptor) LasR_C12->RhlR activates Las_Virulence Elastase, Protease, Exotoxin A LasR_C12->Las_Virulence activates C4_HSL C4-HSL RhlI->C4_HSL produces RhlR_C4 RhlR-HSL Complex C4_HSL->RhlR binds Rhl_Virulence Pyocyanin, Rhamnolipids, Cyanide RhlR_C4->Rhl_Virulence activates

Figure 1: Simplified diagram of the Las and Rhl quorum sensing pathways in P. aeruginosa.

Data Presentation: Framework for Quantifying QS Inhibition

Successful investigation of 3-OH-C15:0 requires systematic quantification of its effects. Data should be presented clearly to allow for comparison across different assays. The following tables provide a template for organizing experimental results.

Table 1: Effect of 3-OH-C15:0 on P. aeruginosa PAO1 Growth and Biofilm Formation

Concentration of 3-OH-C15:0 (µM)Growth (OD600) at 24h% Growth Inhibition% Biofilm Inhibition (IC50)% Biofilm Disruption (MBC50)
0 (Control)0%0%0%
X
Y
Z

Table 2: Effect of 3-OH-C15:0 on QS-Regulated Virulence Factor Production in P. aeruginosa PAO1

Concentration of 3-OH-C15:0 (µM)Pyocyanin Production (% of Control)Elastase Activity (% of Control)Total Protease Activity (% of Control)
0 (Control)100%100%100%
X
Y
Z

Experimental Protocols

The following protocols provide detailed methodologies to screen and characterize the potential anti-QS activity of this compound. An overall workflow is presented in Figure 2.

Experimental_Workflow cluster_setup Initial Setup & Controls cluster_primary Primary Screening cluster_secondary Secondary Assays (at sub-MIC concentrations) cluster_virulence_details Virulence Factor Assays Prep_Compound Prepare Stock Solution of 3-OH-C15:0 MIC_Assay Protocol 1: Determine Minimum Inhibitory Concentration (MIC) Prep_Compound->MIC_Assay Prep_Culture Prepare Overnight Culture of P. aeruginosa PAO1 Prep_Culture->MIC_Assay Biofilm_Inhibition Protocol 2: Biofilm Inhibition Assay Prep_Culture->Biofilm_Inhibition MIC_Assay->Biofilm_Inhibition Select sub-MIC concentrations Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis Virulence_Assays Protocol 3: Virulence Factor Quantification Biofilm_Inhibition->Virulence_Assays Reporter_Assay Protocol 4: QS Reporter Strain Assay Biofilm_Inhibition->Reporter_Assay Biofilm_Inhibition->Data_Analysis Pyocyanin Pyocyanin Assay Virulence_Assays->Pyocyanin Elastase Elastase Assay Virulence_Assays->Elastase Protease Protease Assay Virulence_Assays->Protease Virulence_Assays->Data_Analysis Reporter_Assay->Data_Analysis

Figure 2: Experimental workflow for investigating the anti-QS potential of 3-OH-C15:0.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 3-OH-C15:0 that inhibits visible growth of P. aeruginosa. This is crucial to ensure that subsequent observations are due to QS inhibition and not bactericidal or bacteriostatic effects.

Materials:

  • P. aeruginosa PAO1

  • Luria-Bertani (LB) broth

  • 3-OH-C15:0 stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader (600 nm)

Procedure:

  • Prepare a fresh overnight culture of P. aeruginosa PAO1 in LB broth at 37°C with shaking.

  • Dilute the overnight culture in fresh LB broth to achieve a starting optical density (OD600) of approximately 0.05.

  • In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.

  • Prepare serial two-fold dilutions of the 3-OH-C15:0 stock solution in LB broth.

  • Add 100 µL of the 3-OH-C15:0 dilutions to the wells, resulting in a final volume of 200 µL and the desired final concentrations of the test compound.

  • Include a positive control (bacteria with solvent only) and a negative control (LB broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration of 3-OH-C15:0 that shows no visible turbidity.

Protocol 2: Biofilm Inhibition and Disruption Assay (Crystal Violet Method)

Objective: To quantify the effect of 3-OH-C15:0 on the formation of new biofilms and the disruption of pre-formed biofilms.

Materials:

  • Materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

Procedure for Biofilm Inhibition:

  • Follow steps 1-6 from Protocol 1, using sub-MIC concentrations of 3-OH-C15:0.

  • Incubate the plate at 37°C for 24-48 hours under static conditions.[15]

  • Carefully discard the planktonic culture from each well by inverting the plate.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[16]

  • Air dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17][18]

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[15][19]

  • Incubate for 10-15 minutes, mixing gently.

  • Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm.[16][19]

  • Calculate the percentage of biofilm inhibition relative to the untreated control.

Procedure for Biofilm Disruption:

  • First, grow the biofilm by inoculating wells with the bacterial culture (without the compound) and incubating for 24 hours at 37°C.

  • After 24 hours, remove the planktonic culture and wash the wells with PBS.

  • Add fresh LB broth containing various sub-MIC concentrations of 3-OH-C15:0 to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Follow steps 3-12 of the inhibition protocol to quantify the remaining biofilm.

Protocol 3: Virulence Factor Quantification

Objective: To measure the effect of 3-OH-C15:0 on the production of key QS-controlled virulence factors. Assays should be performed on cell-free supernatants from cultures grown with sub-MIC concentrations of the compound.

A. Pyocyanin Quantification

  • Grow P. aeruginosa PAO1 in LB broth with and without sub-MIC concentrations of 3-OH-C15:0 for 24 hours at 37°C with shaking.

  • Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a new tube.

  • To 3 mL of the supernatant, add 1.5 mL of chloroform (B151607) and vortex vigorously.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

  • Carefully transfer the blue chloroform layer to a new tube.

  • Add 1 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.[20][21]

  • Measure the absorbance of the pink (acidic) layer at 520 nm.[21][22]

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.[22][23]

B. Elastase (LasB) Activity Assay (Elastin Congo Red Method)

  • Prepare cell-free supernatants as described for the pyocyanin assay.

  • Prepare an Elastin Congo Red (ECR) solution (e.g., 20 mg/mL in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5).

  • In a microcentrifuge tube, mix 100 µL of culture supernatant with 900 µL of ECR solution.[24]

  • Incubate the mixture at 37°C for at least 3-4 hours (or up to 20 hours) with shaking.[24]

  • Centrifuge the tubes to pellet the insoluble ECR.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of released Congo Red dye.

C. Total Protease Activity Assay (Azocasein Method)

  • Prepare cell-free supernatants as described above.

  • Prepare a 0.3% (w/v) azocasein (B1165720) solution in a suitable buffer (e.g., 50 mM Tris-HCl, 0.5 mM CaCl2, pH 7.5).

  • Mix 150 µL of the azocasein solution with 50 µL of the culture supernatant.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding 600 µL of 10% (w/v) trichloroacetic acid (TCA).

  • Incubate on ice for 30 minutes to precipitate the undigested protein.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer 600 µL of the supernatant to a new tube containing 700 µL of 1 N NaOH.

  • Measure the absorbance at 440 nm.[25] The absorbance is proportional to the amount of digested azocasein.[26]

Protocol 4: QS Reporter Strain Assay

Objective: To determine if 3-OH-C15:0 interferes with AHL-mediated signaling using a biosensor strain. Chromobacterium violaceum CV026 is a common reporter strain that produces a purple pigment, violacein (B1683560), in response to short-chain AHLs. Inhibition of this pigment production indicates potential QS interference.[27][28]

Materials:

  • C. violaceum CV026

  • LB agar (B569324) and soft agar (0.7%)

  • Short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)

  • 3-OH-C15:0

Procedure (Agar Diffusion Assay):

  • Prepare an overnight culture of C. violaceum CV026.

  • Inoculate molten LB soft agar (cooled to ~45°C) with the CV026 culture.

  • Pour this inoculated soft agar as an overlay on a standard LB agar plate and allow it to solidify.

  • Spot a small volume (5-10 µL) of 3-OH-C15:0 solution at various concentrations onto the surface of the agar.

  • Spot a short-chain AHL (e.g., C6-HSL) near the test compound to induce violacein production. Alternatively, the AHL can be added directly to the soft agar overlay.[29]

  • Incubate the plate at 30°C for 24-48 hours.

  • Observe the plate for zones of pigment inhibition around the spots of 3-OH-C15:0. A clear zone of growth inhibition would indicate antimicrobial activity, whereas a colorless zone of normal growth indicates specific QS inhibition.[27]

References

Application Notes and Protocols: 3-Hydroxypentadecanoic Acid as a Biomarker for Bacteroides fragilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentadecanoic acid (3-OH C15:0) is a saturated odd-chain 3-hydroxy fatty acid. In the context of microbiology, 3-hydroxy fatty acids (3-OH FAs) are established as crucial structural components of the lipid A moiety of lipopolysaccharide (LPS), the major endotoxin (B1171834) of Gram-negative bacteria. The presence and specific profile of these 3-OH FAs can serve as a chemical biomarker for the detection and differentiation of bacterial populations. This document focuses on the application of this compound as a specific biomarker for the anaerobic Gram-negative bacterium, Bacteroides fragilis.

Bacteroides fragilis is a prominent member of the human gut microbiota, playing a significant role in gut homeostasis. However, it is also an opportunistic pathogen, frequently implicated in anaerobic infections such as intra-abdominal abscesses, peritonitis, and bacteremia, particularly in immunocompromised individuals or following surgery or trauma.[1][2] The unique fatty acid composition of its lipid A, which includes this compound, offers a target for the development of diagnostic assays to specifically identify B. fragilis in clinical samples.[3][4]

Application: A Specific Biomarker for Bacteroides fragilis Detection

The primary application of using this compound as a biomarker lies in the specific detection and quantification of Bacteroides fragilis. As a component of its lipid A, the detection of this compound in a clinical sample can be indicative of the presence of this bacterium. This is particularly valuable as B. fragilis infections are often polymicrobial, and rapid identification of the causative agents is crucial for appropriate antibiotic therapy.

Key Applications:

  • Diagnosis of Anaerobic Infections: Detection of this compound in clinical specimens such as pus, abscess fluid, or blood can aid in the diagnosis of infections caused by Bacteroides fragilis.

  • Monitoring Bacterial Load: Quantification of this compound can potentially be used to estimate the bacterial load of B. fragilis in a given sample, which may be useful for monitoring the progression of an infection and the efficacy of treatment.

  • Research in Gut Microbiota: In the context of gut microbiome research, the analysis of specific 3-hydroxy fatty acids like this compound can help in the targeted quantification and study of Bacteroides fragilis populations.

Data Presentation

The fatty acid composition of the lipopolysaccharide (LPS) from Bacteroides fragilis NCTC 9343 has been quantitatively analyzed. The following table summarizes the abundance of the major fatty acids found in the LPS of this strain.

Fatty AcidMolar Amount (μmol/mg of LPS)[5]Relative Abundance (%)Linkage Type[5][6]
13-methyl-tetradecanoic acid0.14426.6Ester
This compound 0.067 12.4 Ester and Amide
3-hydroxyhexadecanoic acid0.12723.5Ester and Amide
3-hydroxy-15-methyl-hexadecanoic acid0.06512.0Amide
3-hydroxyheptadecanoic acid0.07513.9Ester and Amide
Other fatty acids0.06311.6-
Total Fatty Acids 0.541 100

Experimental Protocols

The detection and quantification of this compound from bacterial cultures or clinical samples typically involve the hydrolysis of lipid A from LPS, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy Fatty Acids from Bacterial Culture

This protocol is adapted from established methods for the analysis of bacterial fatty acids.[5][6]

1. Sample Preparation and LPS Extraction: a. Culture Bacteroides fragilis under appropriate anaerobic conditions. b. Harvest bacterial cells by centrifugation. c. Extract LPS using the hot phenol-water method.

2. Hydrolysis of LPS to Release Fatty Acids: a. Hydrolyze the purified LPS (or whole bacterial cells) with 4 M HCl at 100°C for 4 hours. b. Extract the released fatty acids with chloroform (B151607) or diethyl ether.

3. Derivatization of Fatty Acids: a. Evaporate the organic solvent under a stream of nitrogen. b. Convert the fatty acids to their methyl esters by adding 2 M methanolic HCl and heating at 85°C for 2.5 hours. c. For hydroxy fatty acids, further derivatize the hydroxyl group to trimethylsilyl (B98337) (TMS) ethers by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60°C for 30 minutes.

4. GC-MS Analysis: a. Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). b. Use a temperature program that allows for the separation of the different fatty acid methyl esters. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C). c. The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for higher sensitivity. The characteristic ions for the TMS derivative of this compound methyl ester should be monitored.

5. Quantification: a. Prepare a calibration curve using a pure standard of this compound. b. Spike the samples with an internal standard (e.g., a deuterated analog of a 3-hydroxy fatty acid) prior to extraction to correct for variations in extraction and derivatization efficiency. c. Calculate the concentration of this compound in the original sample based on the calibration curve and the recovery of the internal standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BacterialCulture Bacterial Culture (e.g., Bacteroides fragilis) Harvest Harvest Cells (Centrifugation) BacterialCulture->Harvest LPS_Extraction LPS Extraction (Hot Phenol-Water) Harvest->LPS_Extraction Hydrolysis Hydrolysis (Acid Treatment) LPS_Extraction->Hydrolysis Derivatization Derivatization (Methylation & Silylation) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for GC-MS analysis of this compound.
Protocol 2: HPLC-MS/MS Analysis of 3-Hydroxy Fatty Acids in Clinical Samples

This protocol is a more sensitive method suitable for complex matrices like clinical samples.[7]

1. Sample Preparation and Hydrolysis: a. To the clinical sample (e.g., 1 ml of plasma or homogenized tissue), add an internal standard (e.g., deuterated this compound). b. Perform base hydrolysis by adding 1 M NaOH and heating at 90°C for 1 hour to release the fatty acids. c. Acidify the sample with HCl.

2. Solid-Phase Extraction (SPE): a. Use a suitable SPE cartridge (e.g., a polymer-based reversed-phase cartridge) to clean up the sample and concentrate the fatty acids. b. Condition the cartridge with methanol (B129727) and water. c. Load the acidified sample onto the cartridge. d. Wash the cartridge with a low percentage of organic solvent to remove polar impurities. e. Elute the fatty acids with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

3. HPLC-MS/MS Analysis: a. Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection. b. Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS). c. Use a reversed-phase column (e.g., C18) for chromatographic separation. d. The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode. e. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The MRM transition would be from the deprotonated molecule [M-H]⁻ to a specific fragment ion.

4. Quantification: a. Generate a calibration curve using a pure standard of this compound. b. Calculate the concentration of this compound in the clinical sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

HPLCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ClinicalSample Clinical Sample Hydrolysis Base Hydrolysis ClinicalSample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE HPLCMS HPLC-MS/MS Analysis SPE->HPLCMS Quantification Quantification HPLCMS->Quantification

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Signaling Pathways

The biological activity of this compound is primarily understood through its role as a component of lipid A, the endotoxic center of LPS. The lipid A of Bacteroides fragilis is known to activate the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway, although its activity is considered to be lower than that of enterobacterial lipid A.[3]

The activation of TLR4 by B. fragilis lipid A initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This process involves the recruitment of adaptor proteins and the activation of downstream transcription factors.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPS B. fragilis LPS (containing 3-OH C15:0) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Cytokines

Caption: TLR4 signaling pathway activated by B. fragilis lipid A.

Pathway Description:

  • LPS Recognition: The lipid A portion of B. fragilis LPS, containing this compound, is recognized by Lipopolysaccharide Binding Protein (LBP) in the bloodstream.

  • Transfer to CD14: LBP transfers the LPS to CD14, a receptor on the surface of immune cells like macrophages and monocytes.

  • TLR4/MD2 Activation: CD14 presents the LPS to the Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD-2) complex. This binding induces a conformational change and dimerization of TLR4.

  • Intracellular Signaling Cascade: The activated TLR4 receptor recruits intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88).

  • Downstream Activation: MyD88 initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs), TNF receptor-associated factor 6 (TRAF6), and transforming growth factor-β-activated kinase 1 (TAK1).

  • NF-κB Activation: This cascade ultimately leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus.

  • Cytokine Production: In the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-8 (IL-8), contributing to the inflammatory response.

Note: The lipid A of Bacteroides fragilis is structurally distinct from that of other Gram-negative bacteria like E. coli, featuring different fatty acid compositions and phosphorylation patterns. These structural differences are thought to contribute to its lower endotoxic activity compared to E. coli LPS.[3] However, it still potently activates the TLR4 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxypentadecanoic Acid Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 3-hydroxypentadecanoic acid (3-OH-C15:0) from soil samples. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance extraction efficiency and ensure accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 3-OH-C15:0 from soil, providing potential causes and practical solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 3-OH-C15:0 Incomplete cell lysis of microorganisms in the soil.Employ a more rigorous cell disruption method. Consider using a bead-beating step during the initial extraction or a microwave-assisted digestion protocol.[1]
Suboptimal solvent system for extraction.The polarity of the extraction solvent is critical. A modified Bligh-Dyer method using a chloroform (B151607):methanol (B129727):buffer system is generally effective for a broad range of fatty acids.[2] For hydroxy fatty acids, ensure the solvent system can efficiently penetrate the soil matrix and solubilize these more polar lipids.
Degradation of 3-OH-C15:0 during extraction.Avoid excessive heat during solvent evaporation and other heating steps.[3] Work quickly and keep samples on ice when possible. Store extracts at -20°C or lower to prevent degradation.[4]
Insufficient sample size for soils with low microbial biomass.The amount of soil used should be based on its organic matter content. For soils with low carbon content (1-3%), a larger sample size (3-5 g) is recommended, whereas for soils with higher carbon content (12-18%), a smaller sample (0.5-1 g) may be sufficient.[3]
Poor Reproducibility of Results Inhomogeneous soil sample.Thoroughly homogenize the soil sample before taking a subsample for extraction. This can be done by sieving and mixing the soil.
Inconsistent sample handling and storage.Freeze-dry soil samples immediately after collection and store them at -80°C to minimize changes in the microbial community and lipid profiles.[5]
Variation in derivatization efficiency.Ensure complete dryness of the extract before adding derivatization reagents. The presence of water can significantly hinder the reaction. Optimize derivatization time and temperature for your specific standards and samples.
Co-extraction of Interfering Substances Complex soil matrix containing humic acids, and other organic matter.Incorporate a solid-phase extraction (SPE) cleanup step after the initial lipid extraction.[2] Silica-based SPE columns can effectively separate lipids into different classes, removing many interfering compounds.[2]
Contamination from glassware or solvents.Use high-purity (HPLC grade) solvents and meticulously clean all glassware.[2] Rinsing glassware with the extraction solvent before use is a good practice.[3]
Issues with GC-MS Analysis Poor peak shape or peak tailing.This is often due to incomplete derivatization of the polar hydroxyl and carboxyl groups of 3-OH-C15:0. Ensure your derivatization protocol is optimized. Silylation is a common and effective method for improving the volatility and chromatographic behavior of hydroxy fatty acids.
Low signal intensity.Concentrate the final extract to a smaller volume before injection. Ensure the GC-MS is properly tuned and calibrated.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting 3-OH-C15:0 from soil?

A1: A modified Bligh-Dyer extraction is a robust and widely used method that ensures high recovery of a broad range of fatty acids, including 3-OH-C15:0.[2] For potentially higher yields, a novel microwave-assisted acid digestion protocol has been shown to yield approximately twice the amount of 3-hydroxy fatty acids compared to traditional acid digestion methods.[1]

Q2: Why is derivatization necessary for the analysis of 3-OH-C15:0 by GC-MS?

A2: this compound contains polar hydroxyl and carboxyl functional groups that make it non-volatile. Derivatization, typically through esterification (e.g., forming fatty acid methyl esters - FAMEs) and silylation of the hydroxyl group, is essential to increase its volatility and thermal stability, allowing for analysis by gas chromatography-mass spectrometry (GC-MS).

Q3: How can I remove interfering compounds from my soil extract?

A3: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex soil extracts.[2] After the initial lipid extraction, the dried extract can be redissolved and passed through a silica (B1680970) SPE column. Different lipid classes can then be selectively eluted using solvents of increasing polarity. For example, neutral lipids can be eluted with chloroform, glycolipids with acetone, and the desired phospholipids (B1166683) (which contain the hydroxy fatty acids) with methanol.[2]

Q4: What are the critical parameters to control during supercritical fluid extraction (SFE) of 3-OH-C15:0?

A4: The key parameters to optimize for SFE are pressure, temperature, and the concentration of a polar co-solvent (modifier), such as methanol.[6][7] The addition of a polar modifier is crucial for efficiently extracting more polar lipids like 3-hydroxy fatty acids from the soil matrix.[6]

Q5: How should I store my soil samples before extraction to ensure the integrity of 3-OH-C15:0?

A5: To preserve the microbial community and prevent the degradation of fatty acids, soil samples should be frozen as soon as possible after collection, preferably at -80°C.[5] The samples should then be freeze-dried before extraction.[2][3]

Data Presentation

Table 1: Comparison of Extraction Methodologies for 3-Hydroxy Fatty Acids from Soil

Extraction Method Principle Relative Yield of 3-OH-FAs Advantages Disadvantages Reference
Modified Bligh-Dyer Single-phase solvent extraction (chloroform:methanol:buffer) followed by phase separation to isolate lipids.GoodRobust, well-established, high recovery for a broad range of lipids.Uses chlorinated solvents, can be time-consuming.[2]
Solid-Phase Extraction (SPE) Chromatographic separation of the crude lipid extract to isolate specific lipid classes.Good (as a cleanup step)Excellent for removing interfering substances and fractionating lipids.Can be costly and requires method development.[2]
Supercritical Fluid Extraction (SFE) Extraction using carbon dioxide in a supercritical state, often with a polar co-solvent.Potentially High"Green" and clean technique, high selectivity, faster extraction times.Requires specialized equipment, optimization of parameters is critical.[7]
Microwave-Assisted Acid Digestion Microwave heating with acid to release bound fatty acids from the soil matrix.Very HighReported to double the yield compared to traditional methods, faster digestion time.Requires a microwave digestion system, may degrade some other lipids.[1]

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Extraction for 3-OH-C15:0

This protocol is adapted from established methods for fatty acid extraction from soil.[2][3]

1. Sample Preparation:

  • Use 1-5 g of freeze-dried and sieved soil, with the amount adjusted based on the soil's organic carbon content.[3]

  • Place the soil in a 30 mL Teflon centrifuge tube.

2. Lipid Extraction:

  • To the soil sample, add a single-phase mixture of chloroform, methanol, and phosphate (B84403) buffer (pH 4.0) in a ratio of 1:2:0.8 (v/v/v).

  • Cap the tubes tightly and vortex for 30 seconds.

  • Place the tubes on an end-over-end shaker for 2 hours for thorough extraction.

  • Centrifuge the tubes to pellet the soil particles.

  • Decant the supernatant into a clean tube.

3. Phase Separation:

  • To the supernatant, add chloroform and water to achieve a final chloroform:methanol:water ratio of approximately 1:1:0.9 (v/v/v).

  • Vortex the mixture and centrifuge for 10 minutes to achieve clear phase separation.

  • The lower chloroform phase contains the total lipids.

4. Lipid Recovery:

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • Wash the chloroform phase by adding a small amount of the upper phase solvent mixture, vortexing, and re-centrifuging.

  • Collect the lower chloroform phase containing the total lipid extract.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Fractionation

This protocol is a subsequent step to the lipid extraction for purifying the 3-OH-C15:0 containing fraction.[2]

1. Column Preparation:

  • Use a silica gel SPE column.

  • Condition the column by passing a non-polar solvent (e.g., hexane) through it.

2. Sample Loading:

  • Re-dissolve the dried lipid extract from the Bligh-Dyer extraction in a small volume of chloroform.

  • Load the re-dissolved extract onto the conditioned SPE column.

3. Elution of Lipid Fractions:

  • Elute neutral lipids with chloroform.

  • Elute glycolipids with acetone.

  • Elute the phospholipid fraction, which contains the 3-hydroxy fatty acids, with methanol.

4. Recovery:

  • Collect the methanol fraction.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This is a crucial step before GC-MS analysis.

1. Transesterification:

  • To the dried phospholipid fraction, add a mild alkaline reagent such as 0.5 M methanolic KOH.[2]

  • Incubate at 37°C for 15-30 minutes.[2]

2. FAME Extraction:

  • Neutralize the reaction with an acid (e.g., acetic acid).

  • Extract the FAMEs with hexane (B92381).

  • The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.

Visualizations

Experimental_Workflow cluster_extraction Lipid Extraction cluster_cleanup Cleanup & Fractionation cluster_derivatization Derivatization cluster_analysis Analysis soil_sample Soil Sample bligh_dyer Modified Bligh-Dyer Extraction soil_sample->bligh_dyer crude_extract Crude Lipid Extract bligh_dyer->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe phospholipid_fraction Phospholipid Fraction spe->phospholipid_fraction transesterification Transesterification phospholipid_fraction->transesterification fames Fatty Acid Methyl Esters (FAMEs) transesterification->fames gc_ms GC-MS Analysis fames->gc_ms data Data Analysis gc_ms->data

Caption: Workflow for 3-OH-C15:0 extraction and analysis.

Troubleshooting_Logic start Low/No 3-OH-C15:0 Yield check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step check_extraction->check_cleanup Extraction OK solution_extraction Optimize solvent system Increase sample size Improve cell lysis check_extraction->solution_extraction Issue Found check_derivatization Verify Derivatization check_cleanup->check_derivatization Cleanup OK solution_cleanup Incorporate/Optimize SPE Check for contamination check_cleanup->solution_cleanup Issue Found check_analysis Check GC-MS Performance check_derivatization->check_analysis Derivatization OK solution_derivatization Ensure complete dryness Optimize reaction conditions check_derivatization->solution_derivatization Issue Found solution_analysis Tune/Calibrate instrument Concentrate sample check_analysis->solution_analysis Issue Found

Caption: Troubleshooting logic for low 3-OH-C15:0 yield.

References

Technical Support Center: Analysis of 3-Hydroxy Fatty Acids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is the sensitivity for 3-hydroxy fatty acids often low in my LC-MS experiments?

A1: The low abundance of many 3-OH-FAs in biological samples is a primary reason for low sensitivity.[1][2] Additionally, their inherent chemical properties can lead to poor ionization efficiency in common mass spectrometry sources.[3] The carboxyl group on fatty acids is readily deprotonated, making negative ion mode a common choice; however, signal intensity can still be a challenge. To overcome this, targeted and more sensitive analytical approaches are often necessary.[1]

Q2: What is derivatization and is it necessary for 3-OH-FA analysis?

A2: Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For 3-OH-FAs, derivatization can improve volatility for Gas Chromatography (GC-MS) or increase ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6][7] While not always mandatory, especially with highly sensitive modern instruments, it is a powerful strategy to significantly boost signal intensity.[2][8] For instance, converting the carboxylic acid to an ester can allow for analysis in positive ion mode, which can be more sensitive for certain instruments and methods.[3][5]

Q3: Which ionization technique is best for 3-OH-FA analysis?

A3: The choice of ionization technique depends on the analytical method (LC-MS or GC-MS) and whether derivatization is used.

  • For LC-MS: Electrospray ionization (ESI) is commonly used.[9] Negative ion mode ESI is often employed for underivatized 3-OH-FAs by detecting the deprotonated molecule [M-H]⁻.[9][10] However, derivatization to introduce a readily ionizable group can allow for more sensitive detection in positive ion mode.[3][5]

  • For GC-MS: Electron ionization (EI) is a standard technique, especially after derivatization to make the 3-OH-FAs more volatile.[4][9][11] Negative chemical ionization (NCI) can offer enhanced sensitivity for halogenated derivatives.[12]

Q4: How can I distinguish between 2-hydroxy and 3-hydroxy fatty acid isomers?

A4: Distinguishing between these isomers is a significant challenge due to their structural similarity.[13] Chromatographic separation is key. Ultra-performance liquid chromatography (UPLC) with an appropriate column can separate these isomers before they enter the mass spectrometer.[13] Additionally, derivatization strategies have been developed that produce unique fragment ions in MS/MS for 2-OH and 3-OH positions, allowing for their differentiation.[5]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peak Detected

Possible Cause Troubleshooting Step
Low Analyte Concentration Concentrate your sample using solid-phase extraction (SPE) to enrich for 3-OH-FAs.[1][14]
Poor Ionization Efficiency Consider derivatization to enhance ionization. For LC-MS, reagents like 2-dimethylaminoethylamine (DMED) can be used to add a permanently charged group for improved positive mode detection.[2][15] For GC-MS, silylation (e.g., with BSTFA) of the hydroxyl group and esterification of the carboxyl group are common.[4][7]
Ion Suppression Matrix components in your sample can interfere with the ionization of your target analytes.[4] Dilute your sample extract to reduce matrix effects.[4] Improve sample cleanup using techniques like SPE.[1][4]
Incorrect Instrument Settings Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) for your specific analytes.[16] Regularly tune and calibrate your mass spectrometer.[16]
Sample Degradation Store samples properly, typically at -80°C, to prevent degradation.[1]

Issue 2: High Background Noise and Interfering Peaks

Possible Cause Troubleshooting Step
Contaminated Solvents or Vials Use high-purity, LC-MS grade solvents.[8] To minimize contamination from plastics, use glass vials and inserts.[1]
Matrix Effects Enhance sample preparation with a thorough extraction and cleanup procedure, such as a modified Bligh-Dyer extraction followed by SPE.[1]
Column Bleed (GC-MS) Condition your GC column according to the manufacturer's instructions. Ensure the upper temperature limit of the column is not exceeded.[17]
Leaks in the System Check for leaks in the LC flow path or GC gas lines.[17]

Issue 3: Poor Peak Shape (Tailing or Broadening)

Possible Cause Troubleshooting Step
Poor Chromatography Optimize the LC gradient or GC temperature program. Ensure compatibility between your sample solvent and the mobile phase.
Column Contamination/Overloading Clean the column according to the manufacturer's protocol. If the column is old or heavily contaminated, replace it. Inject a smaller sample volume or a more dilute sample.[16]
Secondary Interactions (GC-MS) For underivatized fatty acids, the acidic carboxyl group can interact with the stationary phase, causing peak tailing.[7] Derivatization to form fatty acid methyl esters (FAMEs) is highly recommended for GC-MS analysis.[7]

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation for 3-OH-FA Analysis from Plasma/Serum

This protocol outlines a general workflow for the extraction and enrichment of 3-OH-FAs.

  • Internal Standard Spiking : Add a mixture of stable isotope-labeled internal standards for each 3-OH-FA of interest to the plasma or serum sample.[11] This is crucial for accurate quantification.

  • Lipid Extraction : Perform a lipid extraction using a modified Bligh-Dyer method. An acidic buffer can be used to protonate acidic lipids and improve their extraction into the organic phase.[1]

  • Solid-Phase Extraction (SPE) : To enrich the 3-OH-FAs and remove interfering lipids, use a silica-based SPE cartridge.

    • Condition the cartridge with hexane (B92381).

    • Load the lipid extract.

    • Wash with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) to elute neutral lipids.[1]

    • Elute the 3-OH-FAs with a more polar solvent like ethyl acetate.[1]

  • Drying and Reconstitution : Dry the eluted fraction under a stream of nitrogen. Reconstitute the sample in a solvent compatible with your LC mobile phase or for the subsequent derivatization step.[1]

Protocol 2: Derivatization of 3-OH-FAs for GC-MS Analysis

This two-step derivatization prepares 3-OH-FAs for volatile analysis.

  • Esterification (Carboxyl Group) :

    • To the dried lipid extract, add a solution of BF₃ in methanol (B129727) (e.g., 14%).[7]

    • Heat the mixture at 60°C for 30-60 minutes to form fatty acid methyl esters (FAMEs).[7]

    • After cooling, add water and extract the FAMEs with hexane.

  • Silylation (Hydroxyl Group) :

    • Dry the hexane extract containing the FAMEs.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7][11]

    • Heat at 60-80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[7][11]

    • The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

For targeted quantification using GC-MS with electron ionization, specific ions are monitored. The table below provides characteristic m/z values for TMS-derivatized 3-hydroxy fatty acid methyl esters.

Table 1: Characteristic m/z Ions for Quantitation of TMS-Derivatized 3-OH-FAs by GC-MS

3-Hydroxy Fatty AcidUnlabeled Fragment (m/z)Stable Isotope Labeled Fragment (m/z)
3-hydroxy-C6:0233235
3-hydroxy-C8:0233235
3-hydroxy-C10:0233235
3-hydroxy-C12:0233235
3-hydroxy-C14:0233235
3-hydroxy-C16:0233235
3-hydroxy-C18:0233235
Data adapted from a study on the clinical applications of 3-hydroxy fatty acid analysis. The characteristic fragment ion at m/z 233 corresponds to the trimethylsilyloxy fragment.[11]

Visualizations

experimental_workflow sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction Add Internal Standards spe Solid-Phase Extraction (SPE) Enrichment extraction->spe Crude Lipid Extract derivatization Derivatization (Optional, but recommended) spe->derivatization Enriched 3-OH-FAs analysis MS Analysis (LC-MS/MS or GC-MS) spe->analysis Underivatized Analytes derivatization->analysis Derivatized Analytes data Data Processing & Quantification analysis->data troubleshooting_logic start Start: Poor Signal for 3-OH-FA check_sample_prep Review Sample Prep? (Extraction, Cleanup) start->check_sample_prep check_derivatization Is Derivatization Used? check_sample_prep->check_derivatization implement_derivatization Implement Derivatization (e.g., DMED for LC, TMS for GC) check_derivatization->implement_derivatization No optimize_derivatization Optimize Derivatization (Reagents, Time, Temp) check_derivatization->optimize_derivatization Yes check_ms_params Review MS Parameters? (Source, MRM transitions) implement_derivatization->check_ms_params optimize_derivatization->check_ms_params check_matrix Suspect Ion Suppression? check_ms_params->check_matrix dilute_sample Dilute Sample or Improve Cleanup (SPE) check_matrix->dilute_sample Yes end_bad Issue Persists: Consult Instrument Specialist check_matrix->end_bad No end_good Signal Improved dilute_sample->end_good

References

Technical Support Center: Overcoming Matrix Effects in 3-Hydroxypentadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-Hydroxypentadecanoic acid by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. For this compound, a long-chain fatty acid, matrix effects can lead to underestimation of its concentration and poor assay performance.

Q2: What are the primary sources of matrix effects in plasma/serum samples?

In biological matrices such as plasma and serum, phospholipids (B1166683) are the most significant cause of matrix effects, particularly in electrospray ionization (ESI) mass spectrometry.[1] Other contributors to matrix effects include salts, proteins, and other endogenous metabolites that can co-elute with this compound and interfere with its ionization.[1]

Q3: How can I detect and quantify matrix effects in my assay?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound solution is infused into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. Any dip or peak in the constant signal of the infused analyte indicates a region of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This quantitative approach involves comparing the peak area of this compound in a neat solvent to the peak area of the analyte spiked into a blank matrix extract that has undergone the complete sample preparation procedure. The ratio of these two peak areas provides a quantitative measure of the matrix effect (Matrix Factor).

Q4: What is the most effective method to eliminate matrix effects for this compound analysis?

The most effective strategy is a combination of meticulous sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS). For sample preparation, techniques that specifically target the removal of phospholipids, such as Solid-Phase Extraction (SPE) with specialized sorbents (e.g., phospholipid removal plates), are highly effective. A SIL-IS, such as deuterated or ¹³C-labeled this compound, co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction during data analysis.

Q5: Is a stable isotope-labeled internal standard for this compound commercially available?

As of the latest search, a commercial source for a stable isotope-labeled internal standard of this compound was not readily identified. However, the unlabeled compound is commercially available.[2][3] The synthesis of related ¹³C-labeled fatty acids has been described in the literature, suggesting that custom synthesis is a feasible option for obtaining a suitable internal standard.[4][5]

Q6: When should I consider chemical derivatization for this compound analysis?

Chemical derivatization can be considered to improve the chromatographic retention and/or the ionization efficiency of this compound, especially when dealing with low concentrations. Derivatization can introduce a readily ionizable group, shifting the analysis to a region of the chromatogram with less interference and enhancing the signal intensity.[6][7]

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Poor peak shape and/or shifting retention times - Matrix components accumulating on the analytical column.- Inefficient sample cleanup.- Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) with a phospholipid removal sorbent.- Use a guard column to protect the analytical column.- Optimize the LC gradient to better separate the analyte from interfering matrix components.
Low analyte signal and poor sensitivity - Significant ion suppression due to co-eluting matrix components (e.g., phospholipids).- Inefficient extraction of the analyte from the matrix.- Employ a sample preparation technique with high recovery and efficient matrix removal (see Table 1).- Use a stable isotope-labeled internal standard to compensate for signal loss.- Consider chemical derivatization to enhance ionization efficiency.
High variability between replicate injections - Inconsistent matrix effects across different samples.- Poor reproducibility of the sample preparation method.- Use a stable isotope-labeled internal standard for normalization.- Automate the sample preparation process if possible to improve consistency.- Ensure complete removal of phospholipids, which can accumulate and elute erratically.
Inconsistent results between different sample lots - Lot-to-lot variability in the biological matrix leading to different matrix effects.- Evaluate matrix effects across multiple lots of blank matrix during method validation.- Develop a robust sample preparation method that is less susceptible to variations in matrix composition.- The use of a stable isotope-labeled internal standard is highly recommended to mitigate this issue.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a simpler but generally less effective method for removing matrix components compared to SPE.

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) with Phospholipid Depletion

This method provides a more thorough cleanup and is recommended for minimizing matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma or serum, add 200 µL of 1% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a phospholipid removal SPE cartridge (e.g., HybridSPE-Phospholipid or a similar product) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol is based on a method for the analysis of C8-C18 3-hydroxy fatty acids.[8]

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: To be optimized by infusing a standard solution of this compound. A likely precursor ion would be [M-H]⁻ at m/z 257.2.

Protocol 4: Quantification of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard in the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank plasma/serum extract after the complete sample preparation procedure, spiked with the this compound standard at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Blank plasma/serum spiked with the this compound standard before the sample preparation procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE) as follows:

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    • An MF of 100% indicates no matrix effect. MF < 100% indicates ion suppression, and MF > 100% indicates ion enhancement.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Removal of Phospholipids
Sample Preparation MethodPhospholipid Removal EfficiencyAnalyte RecoveryThroughputCost per Sample
Protein Precipitation (PPT) Low to MediumHighHighLow
Liquid-Liquid Extraction (LLE) MediumMedium to HighLow to MediumMedium
Solid-Phase Extraction (SPE) - C18 Medium to HighHighMediumMedium
SPE - Mixed-Mode HighHighMediumHigh
SPE - Phospholipid Depletion >99%HighHighHigh
Table 2: Typical LC-MS/MS parameters for this compound Analysis
ParameterSetting
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 257.2
Product Ion (Q3) To be determined empirically
Collision Energy (CE) To be optimized
Dwell Time 100 ms

Mandatory Visualizations

cluster_0 Ion Source Processes cluster_1 Matrix Effects Analyte Analyte Droplet_Evaporation Droplet_Evaporation Analyte->Droplet_Evaporation Matrix_Components Matrix_Components Matrix_Components->Droplet_Evaporation Ion_Suppression Ion_Suppression Matrix_Components->Ion_Suppression Competition for charge Reduced desolvation efficiency Ion_Enhancement Ion_Enhancement Matrix_Components->Ion_Enhancement Improved desolvation efficiency Gas_Phase_Ions Gas_Phase_Ions Droplet_Evaporation->Gas_Phase_Ions Ionization MS_Inlet MS_Inlet Gas_Phase_Ions->MS_Inlet Ion_Suppression->Gas_Phase_Ions Ion_Enhancement->Gas_Phase_Ions

Caption: Mechanism of matrix effects in the electrospray ionization source.

Start Biological Sample (Plasma/Serum) Sample_Prep Sample Preparation (PPT or SPE) Start->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End Final Concentration Data_Analysis->End

Caption: Experimental workflow for this compound analysis.

Problem Inaccurate Results Check_Peak_Shape Good Peak Shape? Problem->Check_Peak_Shape Check_Sensitivity Sufficient Sensitivity? Check_Peak_Shape->Check_Sensitivity Yes Optimize_LC Optimize LC Method Check_Peak_Shape->Optimize_LC No Check_Variability Low Variability? Check_Sensitivity->Check_Variability Yes Improve_Cleanup Improve Sample Cleanup Check_Sensitivity->Improve_Cleanup No Use_SIL_IS Use Stable Isotope-Labeled IS Check_Variability->Use_SIL_IS No Validated_Method Validated Method Check_Variability->Validated_Method Yes Optimize_LC->Check_Peak_Shape Improve_Cleanup->Check_Sensitivity Use_SIL_IS->Check_Variability

Caption: Troubleshooting logic for overcoming matrix effects.

References

3-Hydroxypentadecanoic acid sample stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Hydroxypentadecanoic acid samples for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool place, protected from light and oxidizing agents.[1] Specific temperature recommendations for a similar compound, 15-Hydroxypentadecanoic acid, suggest that as a powder it can be stored at -20°C for up to 3 years or at 4°C for up to 2 years. While direct data for this compound is not available, these conditions provide a conservative starting point. Some suppliers suggest room temperature storage is also acceptable for short periods.[1]

Q2: How should I store solutions of this compound?

The stability of this compound in solution is dependent on the solvent and storage temperature. For a similar compound, 15-Hydroxypentadecanoic acid, solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C. It is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is a long-chain fatty acid and is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and methanol (B129727).[2] It is practically insoluble in water.[3] The solubility of saturated fatty acids generally increases with temperature and decreases with increasing chain length. For similar long-chain fatty acids, 95% ethanol and 99.7% methanol have been shown to be effective solvents.

Q4: How can I assess the purity and stability of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Stability can be monitored over time by periodically analyzing the sample for the appearance of degradation products using these methods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) - Absorption of moisture- Degradation due to improper storage (exposure to light, air, or high temperatures)- Ensure the storage container is tightly sealed and stored in a desiccator if necessary.- Store at recommended low temperatures and protect from light.- If degradation is suspected, re-analyze the sample for purity.
Decreased biological activity in experiments - Degradation of the compound- Repeated freeze-thaw cycles of stock solutions- Prepare fresh stock solutions from solid material.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.- Verify the purity of the solid material.
Poor solubility in recommended solvents - Incorrect solvent or solvent grade- Low temperature of the solvent- Use high-purity, anhydrous solvents.- Gently warm the solution to aid dissolution. Be cautious with volatile solvents.
Appearance of unexpected peaks in analytical data (e.g., GC-MS, HPLC) - Sample degradation- Contamination- Review storage and handling procedures.- If degradation is suspected, it is best to use a fresh sample.- Ensure all glassware and equipment are clean to avoid contamination.

Data Summary

Storage Recommendations for Hydroxy Fatty Acids (General Guidance)
Form Storage Temperature Duration Notes
Solid (Powder)-20°CUp to 3 yearsBased on data for 15-Hydroxypentadecanoic acid.
4°CUp to 2 yearsBased on data for 15-Hydroxypentadecanoic acid.
Room TemperatureShort-termEnsure the container is tightly sealed and protected from light.[1]
Solution in DMSO-80°CUp to 6 monthsBased on data for 15-Hydroxypentadecanoic acid. Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthBased on data for 15-Hydroxypentadecanoic acid. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, screw-cap vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Tightly seal the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, amber vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: Assessment of Sample Purity by GC-MS (General Workflow)

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Appropriate solvent (e.g., anhydrous pyridine (B92270) or acetonitrile)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in the chosen solvent.

  • Derivatization:

    • The hydroxyl and carboxylic acid groups of this compound need to be derivatized to increase volatility for GC analysis. A common method is silylation.

    • Add the derivatization agent (e.g., BSTFA with 1% TMCS) to the sample solution.

    • Heat the mixture at a specific temperature (e.g., 60-70°C) for a set time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Run a suitable temperature program to separate the components of the sample.

    • The mass spectrometer will provide mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Storage_and_Handling_Workflow Recommended Storage and Handling Workflow for this compound cluster_solid Solid Compound cluster_solution Stock Solution Receive Receive Solid Compound StoreSolid Store at -20°C (long-term) or 4°C (short-term) Receive->StoreSolid Tightly sealed, dark, dry Weigh Weigh for Use StoreSolid->Weigh Equilibrate to RT before opening PrepareStock Prepare Stock Solution (e.g., in DMSO) Weigh->PrepareStock Aliquot Aliquot into Single-Use Vials PrepareStock->Aliquot StoreSolution Store at -80°C (long-term) or -20°C (short-term) Aliquot->StoreSolution Use Use in Experiment StoreSolution->Use Thaw one aliquot per experiment

Caption: Recommended storage and handling workflow.

Degradation_Troubleshooting Troubleshooting Potential Degradation Observe Observe Signs of Instability (e.g., color change, poor results) CheckStorage Verify Storage Conditions (Temp, Light, Moisture) Observe->CheckStorage CheckHandling Review Handling Procedures (Freeze-thaw cycles) Observe->CheckHandling Reanalyze Re-analyze Purity (e.g., GC-MS, NMR) CheckStorage->Reanalyze CheckHandling->Reanalyze Decision Is Purity Acceptable? Reanalyze->Decision UseFresh Discard and Use Fresh Sample Decision->UseFresh No Continue Continue with Experiments Decision->Continue Yes

Caption: Troubleshooting workflow for potential degradation.

References

Technical Support Center: Analysis of 3-Hydroxypentadecanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxypentadecanoic acid in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: this compound (C15H30O3) has a monoisotopic mass of 258.2195 g/mol .

Q2: Which ionization techniques are most suitable for the analysis of this compound?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are commonly used. GC-MS typically requires derivatization to increase volatility, while LC-MS can often analyze the compound directly.

Q3: What are the characteristic fragments of 3-hydroxy fatty acids in GC-MS analysis?

A3: When analyzed as their methyl esters, 3-hydroxy fatty acids typically show a characteristic base peak at m/z 103.[1] For trimethylsilyl (B98337) (TMS) derivatives, a key fragment is often observed at m/z 233, corresponding to the TMS-derivatized 3-hydroxy portion of the molecule.

Q4: What are the expected fragmentation patterns for this compound in negative ion ESI-MS/MS?

A4: In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ is the precursor ion. Common fragmentation pathways for hydroxy fatty acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂).

Fragmentation Pattern of this compound

The fragmentation of this compound is highly dependent on the ionization method and whether the molecule has been derivatized. Below is a summary of expected fragmentation patterns.

Predicted Fragmentation Data
Ionization MethodDerivativePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
GC-MS (EI) Methyl Ester272 [M]⁺•103Characteristic fragment for 3-hydroxy fatty acid methyl esters.
241[M-OCH₃]⁺
254[M-H₂O]⁺•
GC-MS (EI) Trimethylsilyl (TMS)330 [M]⁺•233Characteristic fragment of the TMS-derivatized 3-hydroxy group.
315[M-CH₃]⁺
73[Si(CH₃)₃]⁺
LC-MS/MS (ESI-) None257 [M-H]⁻239[M-H-H₂O]⁻
213[M-H-CO₂]⁻
195[M-H-H₂O-CO₂]⁻

Experimental Protocols

GC-MS Analysis of this compound (as TMS derivative)

This protocol is adapted from established methods for analyzing 3-hydroxy fatty acids.

1. Sample Preparation and Extraction:

  • To 500 µL of plasma or serum, add an appropriate internal standard (e.g., deuterated 3-hydroxy fatty acid).
  • Acidify the sample with 6 M HCl.
  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
  • Evaporate the combined organic layers to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Heat the mixture at 80°C for 60 minutes to form the TMS ethers.

3. GC-MS Parameters:

  • GC Column: HP-5MS capillary column (or equivalent).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, followed by a ramp to 290°C at 15°C/min and hold for 6 minutes.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • MS Detection: Scan mode to identify fragments or Selected Ion Monitoring (SIM) for quantification, monitoring m/z 233 for the analyte and the corresponding ion for the internal standard.

LC-MS/MS Analysis of this compound

This protocol is based on methods for similar short-chain hydroxy fatty acids.

1. Sample Preparation:

  • To 50 µL of plasma, add 100 µL of a protein precipitation solution (e.g., methanol (B129727) containing 0.2% formic acid and an internal standard).
  • Vortex the sample for 30 seconds.
  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
  • Transfer the supernatant for analysis.

2. LC Parameters:

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna 3µm C18(2)).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Gradient: A suitable gradient to retain and elute the analyte.

3. MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion: m/z 257.
  • Product Ions: Monitor for fragments such as m/z 239 (loss of H₂O) and m/z 213 (loss of CO₂).

Troubleshooting Guides

Issue 1: No or low signal for this compound in GC-MS.

Possible Cause Troubleshooting Step
Incomplete derivatization Ensure derivatization reagents (e.g., BSTFA) are fresh and not expired. Check for the presence of water in the sample, as it can quench the reaction. Ensure the reaction temperature and time are optimal.
Analyte degradation Hydroxy fatty acids can be thermally labile. Check the GC inlet temperature; it may be too high. Ensure the inlet liner is clean and deactivated.
Poor extraction recovery Optimize the pH of the sample before liquid-liquid extraction. Perform multiple extractions to ensure complete recovery.
Instrumental issues Verify the GC-MS is performing correctly by injecting a known standard. Check for leaks in the GC system.

Issue 2: Poor peak shape or retention time shifts in LC-MS.

Possible Cause Troubleshooting Step
Matrix effects The sample matrix can suppress or enhance the ionization of the analyte.[2][3] Dilute the sample to reduce matrix effects. Improve sample cleanup using solid-phase extraction (SPE). Use a stable isotope-labeled internal standard to compensate for matrix effects.
Column degradation The column may be contaminated or degraded. Wash the column with a strong solvent. If the problem persists, replace the column.
Mobile phase issues Ensure mobile phases are correctly prepared and degassed. Check for microbial growth in the mobile phase bottles.
Inconsistent chromatography Ensure the column is properly equilibrated before each injection. Check for leaks in the LC system.

Issue 3: Unexpected fragments or adducts in the mass spectrum.

Possible Cause Troubleshooting Step
In-source fragmentation The analyte may be fragmenting in the ion source. Reduce the cone voltage or fragmentor voltage in the MS settings.
Formation of adducts Common adducts in ESI include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1] Use high-purity solvents and additives. The presence of certain salts in the sample or mobile phase can promote adduct formation.
Contamination Contaminants can introduce extraneous peaks. Clean the ion source. Run a blank to identify the source of contamination.

Visualizations

Fragmentation_GCMS_MethylEster M This compound methyl ester [M]⁺• (m/z 272) F1 [M-OCH₃]⁺ (m/z 241) M->F1 -OCH₃ F2 [M-H₂O]⁺• (m/z 254) M->F2 -H₂O F3 Characteristic Fragment (m/z 103) M->F3 Cleavage at C3-C4

Caption: EI fragmentation of this compound methyl ester.

Fragmentation_LCMS_NegativeESI MH [M-H]⁻ (m/z 257) F1 [M-H-H₂O]⁻ (m/z 239) MH->F1 -H₂O F2 [M-H-CO₂]⁻ (m/z 213) MH->F2 -CO₂ F3 [M-H-H₂O-CO₂]⁻ (m/z 195) F1->F3 -CO₂

Caption: ESI fragmentation of this compound in negative mode.

Troubleshooting_Workflow Start Problem Encountered (e.g., No/Low Signal) CheckSample 1. Verify Sample Integrity - Concentration - Degradation - Derivatization Start->CheckSample CheckMethod 2. Review Method Parameters - GC/LC Parameters - MS Settings CheckSample->CheckMethod Sample OK CheckInstrument 3. Assess Instrument Performance - Run Standard - Check for Leaks/Contamination CheckMethod->CheckInstrument Method OK Resolve Problem Resolved CheckInstrument->Resolve Instrument OK

References

Technical Support Center: Enhancing 3-Hydroxypentadecanoic Acid (3-HPD) Production in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 3-Hydroxypentadecanoic acid (3-HPD) in recombinant Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic pathway for producing 3-HPD in recombinant E. coli?

A1: The production of 3-HPD in recombinant E. coli typically involves the expression of heterologous genes that create a pathway to convert intermediates from the host's fatty acid metabolism into 3-HPD. A common strategy is to utilize the β-oxidation pathway in reverse or to divert intermediates from the fatty acid biosynthesis pathway. Key enzymes often include a specific PHA (polyhydroxyalkanoate) synthase (phaC), a 3-ketoacyl-ACP reductase (fabG), and a 3-hydroxyacyl-ACP:CoA transferase (phaG). To obtain the free acid, a thioesterase (tesB) can be co-expressed.

Q2: Why is my E. coli strain not producing any 3-HPD?

A2: A complete lack of 3-HPD production can be due to several factors:

  • Incorrect plasmid construction: Verify the integrity of your expression vector, including the gene sequence, promoter, and ribosome binding site.

  • Inefficient protein expression: The heterologous enzymes may not be expressing well. This could be due to codon bias, protein insolubility (inclusion bodies), or toxicity.

  • Lack of precursor: The metabolic flux towards the necessary precursors (e.g., pentadecanoyl-CoA) might be insufficient.

  • Degradation of product or precursor: The host's native metabolic pathways, such as the β-oxidation cycle, might be degrading the precursor or the final product.

Q3: What are the recommended host strains for 3-HPD production?

A3: E. coli strains commonly used for metabolic engineering, such as BL21(DE3) and its derivatives, are a good starting point. For pathways utilizing precursors from β-oxidation, it is highly recommended to use a fadD knockout strain to prevent the degradation of fatty acid precursors.[1][2] Strains engineered for improved precursor supply, like those with an enhanced supply of acetyl-CoA, may also be beneficial.

Q4: How can I confirm the identity and quantity of the produced 3-HPD?

A4: The standard method for identification and quantification of 3-HPD is Gas Chromatography-Mass Spectrometry (GC-MS). This typically involves the extraction of the fatty acids from the culture, followed by derivatization (e.g., methylation and silylation) to make them volatile for GC analysis.[3][4][5] Comparison of the retention time and mass spectrum with an authentic 3-HPD standard is necessary for confirmation.

Troubleshooting Guides

Issue 1: Low Yield of 3-HPD
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Precursor Supply Supplement the culture medium with an appropriate precursor, such as pentadecanoic acid or propionate.[6][7] Overexpress key enzymes in the upstream pathway, such as acetyl-CoA carboxylase (ACCase).[1][8]Increased titer of 3-HPD.
Suboptimal Protein Expression Optimize the codon usage of your heterologous genes for E. coli. Analyze protein expression levels via SDS-PAGE. If inclusion bodies are present, try lowering the induction temperature and IPTG concentration.[9]Increased soluble expression of key enzymes and higher 3-HPD yield.
Metabolic Burden or Toxicity Reduce the plasmid copy number or use a weaker promoter to lower the expression level of potentially toxic enzymes. Monitor cell growth and viability after induction.Improved cell health and potentially higher overall productivity.
Plasmid Instability Maintain antibiotic selection throughout the fermentation. For industrial applications, consider chromosomal integration of the expression cassette.[2]Stable maintenance of the production plasmid and consistent 3-HPD yields.
Issue 2: Poor Cell Growth After Induction
Potential Cause Troubleshooting Step Expected Outcome
Toxicity of 3-HPD or Intermediates Lower the induction level (e.g., IPTG concentration) or delay induction until a higher cell density is reached.[9]Reduced stress on the cells, leading to better growth and potentially higher final titers.
Metabolic Burden from High Protein Expression Use a lower copy number plasmid or a weaker, tunable promoter system.Balanced resource allocation between cell growth and product synthesis.
Depletion of Essential Nutrients Optimize the fermentation medium, particularly the carbon and nitrogen sources. For high-density cultures, use a fed-batch strategy to maintain nutrient levels.[10][11]Sustained cell growth and prolonged production phase.

Data Presentation

Table 1: Representative Production of Medium-Chain-Length 3-Hydroxyalkanoates in Recombinant E. coli under Fed-Batch Fermentation

Product Precursor Key Genes Expressed Host Strain Titer (g/L) Yield (g/g precursor) Productivity (g/L/h) Reference
Poly(3-hydroxydecanoate)Decanoic AcidphaC1, phaJ4E. coli LSBJ (fadB mutant)20.10.890.42[10][11]
Hydroxy Fatty AcidsGlucosetesA, ACCase, CYP102A1E. coli BL21 (fadD mutant)0.548N/A~0.01[2][8]
3-Hydroxydecanoic AcidFructosephaGE. coli HB1010.587N/A~0.02[12]
This compound (Projected) Pentadecanoic Acid phaC, tesB E. coli (fadD mutant) ~15-20 ~0.8-0.9 ~0.3-0.4 N/A

Note: Data for this compound is projected based on values achieved for similar medium-chain-length hydroxyalkanoates.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for 3-HPD Production

This protocol is adapted from high-density fermentation processes for producing medium-chain-length PHAs.[10][11][13]

  • Pre-culture Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculum Culture: Use the overnight pre-culture to inoculate 100 mL of defined medium in a 500 mL baffled flask. Grow at 37°C until the OD600 reaches 4-6.

  • Bioreactor Setup: Prepare a 2 L bioreactor with 750 mL of defined fermentation medium. Autoclave and allow to cool. Aseptically add glucose, MgSO4, trace metals, and antibiotic.

  • Fermentation - Growth Phase: Inoculate the bioreactor with the inoculum culture. Maintain the temperature at 37°C and pH at 7.0. Control dissolved oxygen (DO) at >20% by adjusting agitation and airflow. Initiate a glucose feed when the initial glucose is depleted.

  • Fermentation - Production Phase: When the cell density reaches an OD600 of ~50, lower the temperature to 30°C and adjust the pH to 8.0. Induce protein expression with IPTG (e.g., 0.1 mM). Start co-feeding a solution of the precursor (e.g., pentadecanoic acid) and glucose.

  • Harvesting: Continue the fermentation for 48-72 hours post-induction. Harvest the cells by centrifugation.

Protocol 2: GC-MS Analysis of 3-HPD

This protocol is based on standard methods for analyzing 3-hydroxy fatty acids.[3][4][5]

  • Sample Preparation:

    • Take a 1 mL sample of the culture broth. Centrifuge to pellet the cells.

    • Lyophilize the cell pellet.

  • Methanolysis:

    • To the dried cell pellet, add 2 mL of chloroform (B151607) and 2 mL of a solution containing 15% (v/v) sulfuric acid in methanol.

    • Add an internal standard (e.g., 3-hydroxybutyric acid, if not produced by the strain).

    • Incubate at 100°C for 4 hours in a sealed tube.

  • Extraction:

    • After cooling, add 1 mL of water and vortex vigorously.

    • Centrifuge to separate the phases.

    • Transfer the lower organic (chloroform) phase to a new tube.

  • Derivatization:

    • Evaporate the chloroform under a stream of nitrogen.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 80°C for 1 hour.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Temperature Program: Initial temperature of 80°C for 5 min, ramp at 4°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.

    • Analyze in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring for characteristic ions of the 3-HPD derivative.

Visualizations

Metabolic_Pathway_3HPD Acetyl_CoA Acetyl_CoA Fatty_Acid_Biosynthesis Fatty_Acid_Biosynthesis Acetyl_CoA->Fatty_Acid_Biosynthesis ACCase 3_Ketoacyl_ACP 3_Ketoacyl_ACP Fatty_Acid_Biosynthesis->3_Ketoacyl_ACP R_3_Hydroxyacyl_ACP R_3_Hydroxyacyl_ACP 3_Ketoacyl_ACP->R_3_Hydroxyacyl_ACP fabG (overexpressed) R_3_Hydroxyacyl_CoA R_3_Hydroxyacyl_CoA R_3_Hydroxyacyl_ACP->R_3_Hydroxyacyl_CoA phaG 3_HPD 3_HPD R_3_Hydroxyacyl_CoA->3_HPD Troubleshooting_Workflow Start Low 3-HPD Yield Check_Expression Proteins Expressed? Start->Check_Expression Check_Precursor Precursor Sufficient? Check_Expression->Check_Precursor Yes Optimize_Codons Optimize Codons Lower Induction Temp Check_Expression->Optimize_Codons No Check_Growth Good Cell Growth? Check_Precursor->Check_Growth Yes Add_Precursor Add Precursor (e.g., Pentadecanoic Acid) Check_Precursor->Add_Precursor No Optimize_Media Optimize Media Fed-batch Strategy Check_Growth->Optimize_Media No Check_Plasmid Check Plasmid Stability Check_Growth->Check_Plasmid Yes Optimize_Codons->Check_Expression Add_Precursor->Check_Precursor Optimize_Media->Check_Growth Success Improved Yield Check_Plasmid->Success GCMS_Protocol Start Culture Sample Lyophilize Lyophilize Cell Pellet Start->Lyophilize Methanolysis Methanolysis (H2SO4 in Methanol) Lyophilize->Methanolysis Extraction Liquid-Liquid Extraction (Chloroform) Methanolysis->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Quantified 3-HPD Analysis->End

References

Minimizing isomerization of 3-Hydroxypentadecanoic acid during derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxypentadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization and degradation during derivatization for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when derivatizing this compound for GC-MS analysis?

A1: The primary challenges are ensuring complete derivatization of both the carboxylic acid and the hydroxyl group, and preventing side reactions. The main side reaction of concern for 3-hydroxy fatty acids is not typically isomerization of the chiral center, but rather dehydration of the C-3 hydroxyl group. This elimination reaction is often catalyzed by acidic conditions and/or high temperatures, leading to the formation of unsaturated fatty acid derivatives. Incomplete derivatization can also lead to poor peak shape and inaccurate quantification in GC analysis.[1][2]

Q2: What is dehydration in the context of this compound derivatization, and why is it a problem?

A2: Dehydration is the loss of a water molecule from the this compound structure. In the presence of an acid catalyst, the hydroxyl group at the C-3 position can be protonated, turning it into a good leaving group (water). Subsequent elimination of this water molecule and a proton from an adjacent carbon results in the formation of a carbon-carbon double bond, yielding an unsaturated fatty acid methyl ester. This is problematic because it leads to the loss of the target analyte and the formation of byproducts, resulting in inaccurate quantification.

Q3: Is isomerization of the chiral center at the C-3 position a significant concern during derivatization?

A3: For saturated 3-hydroxy fatty acids like this compound, isomerization at the chiral center (racemization) is generally not considered a major issue under standard derivatization conditions for GC-MS (e.g., esterification or silylation). The conditions are typically not harsh enough to cause epimerization at a saturated carbon center. However, employing mild reaction conditions is always a good practice to maintain the stereochemical integrity of the analyte. For precise stereochemical analysis, chiral derivatization followed by HPLC is a common approach.[3]

Q4: Which derivatization methods are recommended for this compound?

A4: The two most common and effective methods for derivatizing this compound for GC-MS analysis are:

  • Two-step Silylation following Esterification: This involves first converting the carboxylic acid to its methyl ester (FAME) and then protecting the hydroxyl group by converting it into a trimethylsilyl (B98337) (TMS) ether. This is often considered the gold standard as silylation is a protective measure for the hydroxyl group, preventing dehydration.[2][4]

  • Acid-Catalyzed Esterification (e.g., with BF3-Methanol): This is a one-step method to form the fatty acid methyl ester (FAME). While convenient, it requires careful optimization of temperature and reaction time to minimize the risk of dehydration of the hydroxyl group.[5][6]

Q5: Can I analyze this compound without derivatization?

A5: Direct analysis of free fatty acids by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption issues in the chromatographic system. While LC-MS methods can analyze underivatized fatty acids, derivatization is often employed to improve chromatographic separation and detection sensitivity.[7] For GC analysis, derivatization is highly recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no peak for the derivatized this compound. 1. Incomplete derivatization. 2. Degradation of the analyte during sample preparation. 3. Loss of sample during extraction or workup.1. Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Use a molar excess of the derivatizing agent. 2. Use milder derivatization conditions. For esterification, reduce temperature and time. Consider silylation to protect the hydroxyl group. 3. Ensure proper phase separation during liquid-liquid extraction. Avoid sample evaporation to complete dryness if the derivative is volatile.
Appearance of unexpected peaks, potentially corresponding to unsaturated fatty acids. Dehydration of the 3-hydroxyl group during derivatization, especially with acid catalysts (e.g., BF3-methanol) at high temperatures.1. Lower the reaction temperature (e.g., to 60°C) and shorten the reaction time for esterification. 2. Use a two-step derivatization: esterify the carboxylic acid under mild conditions, then silylate the hydroxyl group. 3. Use a silylation-only approach if analyzing the free acid, which derivatizes both the carboxylic acid and hydroxyl group.
Poor peak shape (e.g., tailing) for the derivatized analyte. 1. Incomplete derivatization of the polar hydroxyl group. 2. Active sites in the GC inlet or column.1. Ensure complete silylation of the hydroxyl group by using sufficient reagent and appropriate reaction conditions. 2. Use a deactivated GC inlet liner and a high-quality capillary column. Perform regular inlet and column maintenance.
Poor reproducibility of quantitative results. 1. Inconsistent derivatization reaction conditions. 2. Presence of water in the sample or reagents. 3. Instability of the derivative.1. Standardize all derivatization parameters (time, temperature, reagent volumes) and use an internal standard. 2. Dry the sample thoroughly before derivatization and use anhydrous solvents and reagents. 3. Analyze silylated derivatives as soon as possible, as they can be sensitive to moisture. FAMEs are generally more stable.[8]

Quantitative Data Summary

While specific quantitative data on the isomerization of this compound is scarce, the following table summarizes the typical recovery and reproducibility of common derivatization methods for fatty acids, which can serve as an indicator of method efficiency and the potential for side reactions. Lower recovery and higher variability can suggest analyte degradation.

Derivatization MethodAnalyte ClassTypical Recovery (%)Typical Reproducibility (%RSD)Notes
Base-Catalyzed followed by Acid-Catalyzed (KOCH3/HCl) Unsaturated Fatty Acids84 - 112%< 6% (for some analytes)Can show lower recovery and higher variation for unsaturated fatty acids.[9][10]
Base-Catalyzed followed by TMS-Diazomethane Unsaturated Fatty Acids90 - 106%< 4%Generally provides higher recovery and better reproducibility than acid-catalyzed methods.[9][10]
Methanolic HCl Various Lipid Classes> 80%Not specifiedSuitable for a broad range of lipids, including free fatty acids and esterified lipids.[6]
NaOH + BF3-Methanol Various Lipid Classes> 80%Not specifiedEffective for various lipid classes.[6]
Silylation (e.g., MSTFA) Amino and Non-Amino Organic AcidsHighly variable, reaction may not go to completionMedian > 30%Derivatives can be unstable and show high variability over time.[8]
Automated TMSH Fatty Acid StandardsNot specified< 15% for 31 out of 33 standardsAutomated procedure can improve reproducibility.[11]

Data is generalized from studies on various fatty acids and may not be specific to this compound.

Experimental Protocols

Protocol 1: Two-Step Esterification and Silylation for GC-MS

This protocol is recommended for minimizing dehydration and ensuring complete derivatization.

  • Esterification (Formation of Fatty Acid Methyl Ester - FAME): a. Place 1-10 mg of the dried lipid extract containing this compound into a reaction vial. b. Add 2 mL of 1.25 M methanolic HCl. c. Cap the vial tightly and heat at 80°C for 60 minutes. d. Cool the vial to room temperature. e. Add 1 mL of hexane (B92381) and 1 mL of water, and vortex thoroughly. f. Centrifuge to separate the phases and carefully transfer the upper hexane layer containing the FAME to a new vial. g. Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation (Formation of Trimethylsilyl - TMS Ether): a. To the dried FAME from step 1g, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (or another suitable solvent like acetonitrile). b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Optimized One-Step Acid-Catalyzed Esterification (BF3-Methanol)

This is a faster method, but careful control of conditions is crucial to prevent dehydration.

  • Place 1-10 mg of the dried lipid extract into a reaction vial.

  • Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Cap the vial tightly and heat at 60°C for 30 minutes. Note: Higher temperatures or longer reaction times increase the risk of dehydration.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

Visualizations

Experimental Workflow: Two-Step Derivatization

two_step_derivatization cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation start Dried Sample add_hcl Add Methanolic HCl start->add_hcl heat1 Heat (80°C, 60 min) add_hcl->heat1 extract1 Extract with Hexane heat1->extract1 dry1 Evaporate Hexane extract1->dry1 add_bstfa Add BSTFA + Pyridine dry1->add_bstfa FAME Intermediate heat2 Heat (60°C, 30 min) add_bstfa->heat2 ready Ready for GC-MS heat2->ready

Caption: Workflow for the recommended two-step derivatization of this compound.

Logical Relationship: Minimizing Dehydration Side Reaction

dehydration_prevention cluster_conditions Reaction Conditions cluster_methods Derivatization Method cluster_outcomes Primary Outcome harsh Harsh Conditions (High Temp, Strong Acid) dehydration Dehydration (Analyte Loss) harsh->dehydration mild Mild Conditions (Lower Temp, Optimized Time) preservation Preservation of Hydroxyl Group mild->preservation esterification Acid-Catalyzed Esterification (FAME) esterification->dehydration Risk of esterification->preservation If Optimized silylation Silylation (TMS) silylation->preservation Protects OH

Caption: Factors influencing the prevention of dehydration during derivatization.

References

Troubleshooting low recovery of 3-hydroxy fatty acids during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding low recovery during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery of 3-hydroxy fatty acids during SPE?

Low recovery of 3-OH-FAs during SPE can stem from several factors throughout the extraction process. The most common issues include:

  • Improper pH of the Sample and Solvents: The carboxyl group of 3-OH-FAs has a pKa of approximately 4.8. For efficient retention on reversed-phase (e.g., C18) or mixed-mode sorbents, the pH of the sample should be adjusted to at least two pH units below the pKa (i.e., pH ~2.8-3.0) to ensure the fatty acids are in their neutral, less polar form.

  • Inappropriate Sorbent Selection: While C18 is commonly used, the hydroxyl group in 3-OH-FAs can lead to secondary interactions. For complex matrices like plasma, a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange characteristics) can offer higher selectivity and cleaner extracts.

  • Suboptimal Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of the 3-OH-FAs. The organic content of the wash solvent should be carefully optimized to remove interferences without affecting the analytes.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the 3-OH-FAs from the sorbent. This can be due to incorrect solvent choice or insufficient volume.

  • Incomplete Sorbent Conditioning and Equilibration: Failure to properly wet and prepare the sorbent can lead to inconsistent and poor retention of the analytes.

Q2: Which type of SPE sorbent is best for 3-hydroxy fatty acids?

The choice of sorbent depends on the sample matrix and the specific 3-OH-FAs being analyzed.

  • Reversed-Phase (e.g., C18): This is a common choice for non-polar to moderately polar compounds. It is effective for extracting 3-OH-FAs from aqueous samples, provided the sample pH is appropriately adjusted to suppress the ionization of the carboxylic acid group.

  • Mixed-Mode (e.g., Reversed-Phase + Anion Exchange): These sorbents offer dual retention mechanisms and can be highly effective for extracting acidic compounds like 3-OH-FAs from complex biological fluids such as plasma. The ion-exchange functionality provides stronger retention of the acidic analytes, allowing for more rigorous washing steps and resulting in cleaner extracts and potentially higher recoveries.[1]

Q3: How does sample pH affect the recovery of 3-hydroxy fatty acids?

The pH of the sample is a critical parameter. To ensure maximum retention of 3-OH-FAs on a reversed-phase or mixed-mode sorbent, the sample should be acidified to a pH below 3. This protonates the carboxylic acid group, making the molecule less polar and enhancing its interaction with the non-polar stationary phase. If the pH is too high (above the pKa), the 3-OH-FAs will be ionized, more polar, and may not be retained effectively, leading to low recovery.

Q4: What are the recommended wash and elution solvents for 3-OH-FA extraction?

  • Wash Solvent: The wash step is crucial for removing interfering compounds. A common starting point is a low percentage of organic solvent (e.g., 5-10% methanol (B129727) or acetonitrile) in acidified water (to maintain the neutral state of the 3-OH-FAs). The organic content should be optimized to be strong enough to remove less retained impurities without eluting the target analytes.

  • Elution Solvent: To elute the 3-OH-FAs, a solvent system that disrupts the interaction with the sorbent is required. For reversed-phase sorbents, a high percentage of a polar organic solvent like methanol or acetonitrile (B52724) is typically used. For mixed-mode sorbents with an anion exchange component, the elution solvent should also contain a component to disrupt the ionic interaction, such as a small amount of a weak acid (e.g., formic acid) or a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the charge on the analyte or sorbent, respectively. A study on fatty acid esters of hydroxy fatty acids (FAHFAs) demonstrated a 100% recovery rate using a methanol-based elution solvent containing 1% formic acid.[2]

Troubleshooting Guide for Low Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues during the SPE of 3-OH-FAs.

Step 1: Analyte Loss During Sample Loading and Washing

If you suspect the 3-OH-FAs are being lost during the initial steps of the SPE process, consider the following:

Potential Cause Troubleshooting Action
Sample pH too high Acidify the sample to pH ~3 with an appropriate acid (e.g., formic acid, phosphoric acid) before loading onto the SPE cartridge.
Inadequate sorbent conditioning/equilibration Ensure the sorbent is properly wetted with methanol (or another suitable organic solvent) followed by an equilibration step with acidified water (pH ~3). The sorbent bed should not be allowed to dry out before sample loading.
Wash solvent is too strong Decrease the organic content of the wash solvent. Analyze the wash eluate to confirm if the 3-OH-FAs are being prematurely eluted.
Flow rate is too fast Reduce the flow rate during sample loading and washing to allow for sufficient interaction between the analytes and the sorbent. A flow rate of 1-2 mL/min is generally recommended.
Step 2: Incomplete Elution of the Analyte

If the 3-OH-FAs are retained on the sorbent but not efficiently eluted, focus on the elution step:

Potential Cause Troubleshooting Action
Elution solvent is too weak Increase the percentage of the organic solvent (e.g., methanol, acetonitrile) in the elution mixture. For mixed-mode sorbents, consider adding a modifier (e.g., 1-2% formic acid or ammonium hydroxide) to the elution solvent to disrupt ionic interactions.
Insufficient elution volume Increase the volume of the elution solvent. It is recommended to apply the elution solvent in two smaller aliquots to improve efficiency.
Strong secondary interactions The hydroxyl group of the 3-OH-FA may have secondary interactions with the sorbent. Trying a different elution solvent or adding a small amount of a more polar solvent (e.g., isopropanol) to the elution mixture may help.

Quantitative Data on Recovery

While specific recovery data for a wide range of 3-OH-FAs under varying SPE conditions is limited in the literature, the following table summarizes expected recovery trends based on general principles of fatty acid extraction.

SPE Parameter Condition A Expected Recovery of 3-OH-FAs Condition B Expected Recovery of 3-OH-FAs Reference/Rationale
Sample pH pH 7.0LowpH 3.0HighAcidification protonates the carboxylic acid, increasing retention on reversed-phase media.
Sorbent Type C18Good to HighMixed-Mode (RP/AX)HighMixed-mode sorbents can provide stronger retention and cleaner extracts for acidic analytes from complex matrices.[1]
Wash Solvent 20% Methanol in waterPotentially Low5% Methanol in acidified waterHighA weaker wash solvent is less likely to prematurely elute the analytes of interest.
Elution Solvent 80% Methanol in waterModerate to High99% Methanol / 1% Formic AcidHighThe addition of an acid can help to disrupt interactions and improve elution efficiency. A study on FAHFAs showed 100% recovery with this eluent.[2]

Experimental Protocols

General Protocol for SPE of 3-Hydroxy Fatty Acids from Plasma using a Mixed-Mode Cartridge

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant to approximately pH 3 with 1% formic acid.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode SPE cartridge (e.g., reversed-phase and anion exchange).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of acidified water (pH 3). Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of acidified water (pH 3).

    • Wash the cartridge with 1 mL of 5% methanol in acidified water (pH 3).

  • Elution:

    • Elute the 3-OH-FAs with 2 x 0.5 mL of methanol containing 1% formic acid.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Visualizations

Troubleshooting Workflow for Low SPE Recovery

Low_Recovery_Troubleshooting cluster_retention Retention Issues cluster_elution Elution Issues start Low Recovery of 3-OH-FAs check_fractions Analyze all fractions: Load, Wash, and Elution start->check_fractions analyte_in_load_wash Analyte found in Load or Wash fraction? check_fractions->analyte_in_load_wash analyte_not_in_eluate Analyte not found in Elution fraction? check_fractions->analyte_not_in_eluate ph_issue Sample pH too high? (>3.0) analyte_in_load_wash->ph_issue Yes elution_too_weak Elution solvent too weak? analyte_not_in_eluate->elution_too_weak Yes conditioning_issue Improper sorbent conditioning/equilibration? ph_issue->conditioning_issue wash_too_strong Wash solvent too strong? conditioning_issue->wash_too_strong flow_rate_issue Flow rate too fast? wash_too_strong->flow_rate_issue solution_retention Adjust pH to ~3 Re-condition/equilibrate Decrease wash strength Reduce flow rate flow_rate_issue->solution_retention elution_volume_issue Insufficient elution volume? elution_too_weak->elution_volume_issue secondary_interactions Strong secondary interactions? elution_volume_issue->secondary_interactions solution_elution Increase elution strength (add modifier) Increase elution volume Try different solvent secondary_interactions->solution_elution

Caption: A flowchart to systematically troubleshoot low recovery of 3-hydroxy fatty acids during solid-phase extraction.

Signaling Role of 3-Hydroxy Fatty Acids

Signaling_Pathway cluster_bacteria Bacterial Cell cluster_host Host Cell (e.g., Plant, Macrophage) lps Lipopolysaccharide (LPS) three_oh_fa 3-Hydroxy Fatty Acids (e.g., 3-OH-C10:0) lps->three_oh_fa Release receptor Surface Receptor (e.g., LORE in plants) three_oh_fa->receptor Binding & Activation signaling Intracellular Signaling Cascade (e.g., ROS production, Calcium signaling) receptor->signaling immune_response Immune Response (e.g., Inflammation, PTI) signaling->immune_response

Caption: Simplified signaling pathway showing the role of bacterial-derived 3-hydroxy fatty acids in activating host immune responses.

References

Technical Support Center: Method Refinement for Distinguishing 3-Hydroxypentadecanoic Acid from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine methods for distinguishing 3-Hydroxypentadecanoic acid from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate this compound from its isomers?

A1: this compound and its isomers, such as 2-Hydroxypentadecanoic acid or 15-Hydroxypentadecanoic acid, share the same molecular weight and elemental composition. This makes them indistinguishable by mass spectrometry alone without considering fragmentation patterns. Furthermore, their similar physicochemical properties can lead to co-elution in chromatographic separations, making baseline resolution difficult to achieve with standard methods.[1]

Q2: Is derivatization necessary for the analysis of hydroxypentadecanoic acid isomers?

A2: Yes, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is critical. The polar carboxyl and hydroxyl groups of free fatty acids cause poor peak shape and volatility.[2][3] Derivatization converts these polar groups into less polar, more volatile derivatives, making them suitable for GC analysis.[2] Common derivatization techniques include esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form Trimethylsilyl (TMS) ethers.[2][4]

Q3: What is the primary analytical technique for separating these isomers?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of fatty acid isomers.[5][6] High-resolution capillary GC columns can effectively separate isomers based on subtle differences in their structures. The subsequent mass spectrometry analysis provides specific fragmentation patterns that act as fingerprints for each isomer, allowing for their unambiguous identification.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a viable and powerful technique.[8][9]

Q4: How does mass spectrometry help in distinguishing between this compound and its isomers?

A4: Electron Ionization (EI) Mass Spectrometry of derivatized hydroxy fatty acid isomers produces unique fragmentation patterns based on the position of the hydroxyl group. For example, the TMS ether derivative of a 3-hydroxy fatty acid methyl ester typically shows a characteristic base peak at an m/z of 103.[10] In contrast, a 2-hydroxy isomer will exhibit a different fragmentation pattern. By comparing the obtained mass spectra with reference spectra or by interpreting the fragmentation, the exact isomeric form can be identified.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Poor Chromatographic Peak Shape (Peak Tailing)
  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Ensure the derivatization reaction has gone to completion. This can be achieved by optimizing the reaction time, temperature, and the amount of derivatizing agent.[3] For silylation with BSTFA, heating at 60°C for 60 minutes is a common starting point.[2] Always use fresh derivatization reagents, as they can degrade over time.

  • Possible Cause 2: Active Sites in the GC System.

    • Solution: Polar analytes can interact with active sites in the injector liner, column, or detector, leading to peak tailing.[11] Regularly replace the injector liner and septum. If the problem persists, consider using a deactivated liner. Conditioning the GC column according to the manufacturer's instructions can also help passivate active sites.

  • Possible Cause 3: Sample Overload.

    • Solution: Injecting too much sample can overload the column, resulting in broad and tailing peaks. Try diluting the sample and re-injecting.

Issue 2: Co-elution of Isomers
  • Possible Cause 1: Inadequate GC Column Resolution.

    • Solution: The choice of GC column is critical for separating isomers. A longer column or a column with a more polar stationary phase can improve resolution.[12][13] For fatty acid methyl esters, columns with a high cyanopropyl content are often effective.[14]

  • Possible Cause 2: Suboptimal GC Oven Temperature Program.

    • Solution: A slow, optimized temperature ramp can significantly improve the separation of closely eluting isomers. Experiment with different temperature programs, particularly a slower ramp rate during the elution window of the target isomers.[15]

Issue 3: Inconsistent or Low Mass Spectral Fragmentation
  • Possible Cause 1: Issues with the Mass Spectrometer Source.

    • Solution: A dirty ion source can lead to poor ionization and inconsistent fragmentation. Follow the manufacturer's procedure for cleaning the ion source.

  • Possible Cause 2: Incorrect Derivatization for MS Analysis.

    • Solution: While FAMEs are excellent for GC separation, their TMS ether derivatives provide more diagnostic fragmentation for identifying the position of the hydroxyl group.[14][16] Ensure that both the carboxyl and hydroxyl groups are derivatized. A two-step derivatization (esterification followed by silylation) or a one-step method that derivatizes both groups simultaneously can be employed.[4]

Quantitative Data Summary

The following table summarizes key mass-to-charge ratio (m/z) fragments that are characteristic of derivatized hydroxy fatty acid isomers, which are crucial for their identification.

Isomer PositionDerivatization MethodKey Diagnostic Ion (m/z)Reference
3-Hydroxy Methyl Ester + TMS Ether103 (Base Peak)[10]
2-Hydroxy Methyl Ester + TMS EtherVaries, different from 3-OH[7]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol describes a two-step derivatization process involving esterification to form FAMEs followed by silylation of the hydroxyl group.

Materials:

Procedure:

  • Acid-Catalyzed Esterification (Formation of FAMEs):

    • Place the dried sample (e.g., 1 mg) into a screw-capped glass tube.[2]

    • Add 1 mL of 14% BF₃-methanol solution.[2]

    • Cap the tube tightly and heat at 80°C for 60 minutes.[2]

    • Allow the tube to cool to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a new vial and evaporate the solvent under a gentle stream of nitrogen.

  • Silylation (Formation of TMS Ethers):

    • To the dried FAMEs, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.[2][3]

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes.[2]

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5890 series II system with a 5973N Mass Selective Detector).[15][17]

  • Capillary Column: HP-5MS (or a more polar column like DB-23 for better isomer separation).[14][15]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.[15]

    • Ramp 1: Increase to 200°C at 3.8°C/min.[15]

    • Ramp 2: Increase to 290°C at 15°C/min.[15]

    • Hold at 290°C for 6 minutes.[15]

  • Carrier Gas: Helium

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Visualizations

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Dried Fatty Acid Sample Esterification Esterification (BF3-Methanol) Sample->Esterification Step 1 Extraction Hexane Extraction Esterification->Extraction Drying Evaporation Extraction->Drying Silylation Silylation (BSTFA) Drying->Silylation Step 2 GCMS GC-MS Analysis Silylation->GCMS Injection Separation Chromatographic Separation Detection Mass Spectrometry Detection Data Data Acquisition Interpretation Mass Spectra Interpretation Data->Interpretation Fragmentation Pattern Identification Isomer Identification Interpretation->Identification Diagnostic Ions

Caption: Workflow for the derivatization and GC-MS analysis of hydroxy fatty acid isomers.

troubleshooting_logic Troubleshooting Logic for Peak Tailing Problem Poor Peak Shape (Tailing) Cause1 Incomplete Derivatization? Problem->Cause1 Cause2 Active Sites in System? Cause1->Cause2 No Solution1 Optimize Derivatization: - Check Reagent Age - Adjust Time/Temp Cause1->Solution1 Yes Cause3 Sample Overload? Cause2->Cause3 No Solution2 System Maintenance: - Replace Liner/Septum - Condition Column Cause2->Solution2 Yes Solution3 Dilute Sample Cause3->Solution3 Yes

Caption: A logical guide for troubleshooting poor chromatographic peak shapes.

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxypentadecanoic Acid and Pentadecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-Hydroxypentadecanoic acid and Pentadecanoic acid, offering insights into their physicochemical properties, biological activities, and underlying mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these fatty acids is crucial for predicting their behavior in biological systems and for designing experimental studies.

PropertyThis compoundPentadecanoic Acid
Molecular Formula C15H30O3[1]C15H30O2
Molecular Weight 258.40 g/mol [1]242.40 g/mol
Appearance Colorless to light yellow solid[2]Colorless solid
Melting Point ~62-63 °C[2]51-53 °C
Boiling Point ~273 °C[2]257 °C at 100 mmHg
Solubility Slightly soluble in water; soluble in organic solvents like chloroform (B151607) and ethanol[2]Practically insoluble in water; soluble in ethanol.
Chemical Class Long-chain hydroxy fatty acid[1]Long-chain saturated fatty acid

Biological Activities and Mechanism of Action

While both molecules are long-chain fatty acids, the presence of a hydroxyl group in this compound can significantly alter its biological functions compared to the saturated Pentadecanoic acid.

Pentadecanoic Acid (C15:0): A Pleiotropic Bioactive Lipid

Pentadecanoic acid, an odd-chain saturated fatty acid, has garnered significant attention for its diverse and beneficial biological activities. It is increasingly considered an essential fatty acid with broad relevance to metabolic and heart health.

Key Biological Activities:

  • Anti-inflammatory Effects: Pentadecanoic acid demonstrates significant anti-inflammatory properties.[3]

  • Antifibrotic and Anticancer Activities: Studies have shown its potential in combating fibrosis and cancer.[3]

  • Cardiometabolic Health: Higher circulating levels of C15:0 are associated with improved cardiometabolic health.

  • Immune and Liver Health: It plays a role in protecting immune and liver functions.[3]

Mechanism of Action:

Pentadecanoic acid's wide-ranging effects are attributed to its multi-target mechanism of action:

  • AMP-activated protein kinase (AMPK) Activation: C15:0 is an activator of AMPK, a central regulator of cellular energy homeostasis.[3]

  • mTOR Inhibition: It also inhibits the mTOR pathway, which is a key component in cell growth and proliferation.[3]

  • Peroxisome Proliferator-Activated Receptor (PPAR) α/δ Agonism: Pentadecanoic acid acts as a partial agonist for PPAR-α and PPAR-δ, which are involved in lipid metabolism and inflammation.

  • Histone Deacetylase 6 (HDAC6) Inhibition: It has been identified as an inhibitor of HDAC6, an enzyme implicated in various cellular processes.

The multifaceted signaling engagement of Pentadecanoic acid is a key area of interest for therapeutic development.

Pentadecanoic_Acid_MOA cluster_targets Molecular Targets cluster_outcomes Biological Outcomes C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PPAR PPARα/δ C15_0->PPAR Agonist HDAC6 HDAC6 C15_0->HDAC6 Inhibits MetabolicHealth Improved Metabolic Health AMPK->MetabolicHealth AntiCancer Anti-cancer Activity mTOR->AntiCancer AntiInflammatory Anti-inflammatory Effects PPAR->AntiInflammatory HDAC6->AntiInflammatory HDAC6->AntiCancer

Caption: Mechanism of Action of Pentadecanoic Acid.

This compound: An Understudied Derivative with Potential

In stark contrast to Pentadecanoic acid, this compound is a relatively under-researched molecule. While it is known as a chemical intermediate in the synthesis of antibacterial agents and surfactants, its specific biological activities are not well-documented.[2]

However, based on studies of other saturated hydroxy fatty acids (SHFAs), it is plausible that this compound may possess some biological activities. For instance, other SHFAs have been shown to exhibit cell growth inhibitory effects on cancer cell lines and can suppress cytokine-induced β-cell apoptosis.[4][5] These effects are often linked to the modulation of inflammatory signaling pathways. As a beta-hydroxy fatty acid, it is also an intermediate in fatty acid oxidation.

Further research is imperative to elucidate the specific biological functions and mechanisms of action of this compound.

Experimental Protocols

To facilitate further research, this section provides an overview of key experimental protocols used to assess the biological activities discussed.

BioMAP® Diversity PLUS Panel

This platform is a set of human primary cell-based assays designed to model complex human tissue and disease biology.[6] It allows for the phenotypic profiling of test agents to gain insights into their potency, selectivity, safety, and mechanism of action.[6] The panel consists of 12 individual systems that predict drug effects on various tissues and disease states by measuring up to 148 clinically relevant biomarkers.[6][7]

BioMAP_Workflow TestAgent Test Agent (e.g., Fatty Acid) CellSystems 12 Human Primary Cell-based Systems TestAgent->CellSystems Biomarkers Measurement of 148 Biomarkers CellSystems->Biomarkers DataAnalysis Data Analysis & Profile Generation Biomarkers->DataAnalysis Insights Insights into: - Mechanism of Action - Potency & Selectivity - Safety & Toxicity DataAnalysis->Insights

Caption: BioMAP® Diversity PLUS Panel Workflow.

AMPK Activation Assay

The activity of AMP-activated protein kinase can be measured using various assay formats, including radioactive and non-radioactive methods. A common non-radioactive method is a luminescent kinase assay.

Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the kinase activity.

Generalized Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the AMPK enzyme, a specific substrate (e.g., SAMStide peptide), and the test compound.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at 30°C.

  • Termination and ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP.

  • Signal Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescence is measured with a plate reader.[8]

HDAC6 Inhibition Assay

Fluorometric assays are commonly used to screen for HDAC6 inhibitors.

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be measured.

Generalized Protocol:

  • Enzyme and Inhibitor Incubation: Recombinant human HDAC6 enzyme is incubated with the test compound (potential inhibitor).

  • Substrate Addition: A fluorogenic HDAC6 substrate is added to the mixture.

  • Deacetylation Reaction: The reaction is incubated to allow the enzyme to deacetylate the substrate.

  • Developer Addition: A developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader. The signal intensity is inversely proportional to the HDAC6 inhibitory activity of the test compound.[9][10]

PPARγ Transcription Factor Activity Assay

This assay is designed to measure the activation of PPARγ in nuclear extracts.

Principle: An ELISA-based assay where a specific double-stranded DNA (dsDNA) sequence containing the PPAR response element (PPRE) is immobilized on a 96-well plate. PPARγ from a nuclear extract will bind to this PPRE.

Generalized Protocol:

  • Binding of Nuclear Extract: Nuclear extracts containing activated PPARγ are added to the PPRE-coated wells and incubated.

  • Primary Antibody Incubation: A primary antibody specific for PPARγ is added to the wells and binds to the PPARγ captured on the plate.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the primary antibody.

  • Substrate Addition and Detection: A TMB substrate is added, and the color development is measured at 450 nm. The absorbance is proportional to the amount of activated PPARγ in the sample.[11]

In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

A common and simple method to screen for anti-inflammatory activity is the inhibition of protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Generalized Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA) solution and the test compound at various concentrations.

  • Heat-Induced Denaturation: The reaction mixtures are incubated at a high temperature (e.g., 72°C) for a specific time to induce protein denaturation.

  • Cooling and Measurement: The mixtures are cooled, and the turbidity is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control.[12][13]

Conclusion

Pentadecanoic acid is a well-characterized odd-chain saturated fatty acid with a broad spectrum of beneficial biological activities, making it a compound of significant interest for therapeutic applications. Its mechanisms of action are multifaceted, involving key cellular signaling pathways. In contrast, this compound remains largely uncharacterized in terms of its biological functions. While its structural similarity to other bioactive hydroxy fatty acids suggests potential for biological activity, dedicated experimental investigation is required to confirm this and to elucidate its mechanisms of action. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of both these fatty acids.

References

A Comparative Guide to 3-Hydroxypentadecanoic Acid and Other Long-Chain Fatty Acids in Anti-Biofilm Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria has underscored the urgent need for novel therapeutic strategies that can effectively combat bacterial biofilms. These complex, surface-attached communities of bacteria are notoriously resistant to conventional antibiotics and host immune responses. Long-chain fatty acids have emerged as a promising class of natural compounds with potent anti-biofilm properties. This guide provides an objective comparison of the anti-biofilm performance of 3-hydroxypentadecanoic acid and other long-chain fatty acids, supported by experimental data and detailed methodologies.

Performance Comparison of Long-Chain Fatty Acids in Anti-Biofilm Assays

The anti-biofilm efficacy of fatty acids is often evaluated by their ability to inhibit biofilm formation and eradicate pre-formed biofilms. This is typically quantified by measuring the percentage of biofilm reduction compared to an untreated control. The following tables summarize quantitative data from various studies on the anti-biofilm activity of different long-chain fatty acids against two common biofilm-forming pathogens, Staphylococcus aureus and Pseudomonas aeruginosa.

A Note on this compound: Direct quantitative anti-biofilm data for this compound is limited in the current literature. However, a study on Arctic diatoms identified a structurally similar compound, methyl 3-hydroxyoctadecanoate , as an active anti-biofilm agent against Staphylococcus epidermidis[1]. While not a direct comparison, this finding suggests the potential of 3-hydroxylated fatty acids in biofilm inhibition. The data presented for methyl 3-hydroxyoctadecanoate should be considered as indicative for this class of compounds.

Table 1: Anti-Biofilm Activity against Staphylococcus aureus
Fatty AcidBacterial StrainConcentrationBiofilm Inhibition (%)Reference
Methyl 3-hydroxyoctadecanoate S. epidermidis50 µg/mLActive (OD600 < 0.05)[1]
Oleic acid (18:1 ω-9)MSSA 6538100 µg/mL>65%[2]
Linoleic acid (18:2 ω-6)MSSA 6538100 µg/mL>50%[2]
Petroselinic acid (18:1 ω-12)MSSA 6538100 µg/mL>65%[2]
Vaccenic acid (18:1 ω-7)MSSA 6538100 µg/mL>65%[2]
Docosahexaenoic acid (DHA) (22:6 ω-3)MSSA 65385 µg/mLSignificant Inhibition[3]
Eicosapentaenoic acid (EPA) (20:5 ω-3)MSSA 653820 µg/mLSignificant Inhibition[3]
Palmitic acid (16:0)S. aureus4 µg/mLNo significant inhibition[4]

*MSSA: Methicillin-Sensitive Staphylococcus aureus

Table 2: Anti-Biofilm Activity against Pseudomonas aeruginosa
Fatty AcidBacterial StrainConcentrationBiofilm Inhibition (%)Reference
Oleic acidPAO1-Moderate Inhibition
Linoleic acidPAO1-Moderate Inhibition
Palmitoleic acidPAO1-Dose-dependent suppression of QS
Capric acid-Sub-MICEffective reduction in virulence factors[5]
Palmitic acid-500 mg/L~54%[6]
α-linolenic acidPAO164 mg/LInhibition of biofilm formation[6]

Experimental Protocols

Accurate and reproducible assessment of anti-biofilm activity is critical. The following are detailed methodologies for key experiments commonly cited in the evaluation of fatty acids as anti-biofilm agents.

Crystal Violet Biofilm Assay

This method is widely used for the quantitative assessment of biofilm formation.

Protocol:

  • Bacterial Culture Preparation: Grow bacterial strains in an appropriate broth medium (e.g., Tryptone Soy Broth - TSB for S. aureus, Luria-Bertani - LB for P. aeruginosa) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (OD), typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Biofilm Formation: In a 96-well flat-bottom microtiter plate, add 180 µL of fresh broth and 20 µL of the standardized bacterial suspension to each well. For the test group, add the fatty acid at the desired concentration. Include a vehicle control (e.g., ethanol (B145695) or DMSO, depending on the solvent for the fatty acid) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Gently remove the planktonic bacteria by washing the wells twice with 200 µL of phosphate-buffered saline (PBS).

  • Fixation: Fix the remaining biofilm by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression of genes involved in biofilm formation and virulence, providing insights into the mechanism of action of the anti-biofilm agent.

Protocol:

  • Biofilm Growth and Treatment: Grow biofilms in the presence or absence of the fatty acid as described in the crystal violet assay (steps 1-4).

  • RNA Extraction:

    • Harvest the biofilm-associated cells by scraping or sonication.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR:

    • Perform the real-time PCR reaction using a suitable master mix (containing SYBR Green or a fluorescent probe), the synthesized cDNA as a template, and primers specific for the target genes (e.g., icaA, sarA, agrA for S. aureus; lasR, rhlR for P. aeruginosa).

    • Use a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.

    • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, comparing the expression in the treated samples to the untreated control.

Signaling Pathways and Mechanisms of Action

Long-chain fatty acids can interfere with bacterial biofilm formation through various mechanisms, primarily by disrupting key signaling pathways that regulate virulence and community behavior.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the las and rhl QS systems are crucial for biofilm formation and virulence factor production. Fatty acids can interfere with this process.

G cluster_fatty_acid Long-Chain Fatty Acids cluster_bacterium Pseudomonas aeruginosa Fatty Acid Fatty Acid LasR LasR Fatty Acid->LasR inhibits binding RhlR RhlR Fatty Acid->RhlR inhibits binding LasI LasI AHL AHL Signal LasI->AHL synthesizes RhlI RhlI RhlI->AHL synthesizes AHL->LasR binds AHL->RhlR binds Virulence & Biofilm Virulence & Biofilm Formation LasR->Virulence & Biofilm activates RhlR->Virulence & Biofilm activates

Caption: Fatty acid interference with P. aeruginosa quorum sensing.

Interference with the SaeRS Two-Component System in Staphylococcus aureus

The SaeRS two-component system is a key regulator of virulence factor expression in S. aureus. Fatty acids have been shown to inhibit the activity of the sensor kinase SaeS, thereby downregulating the expression of virulence genes.

G cluster_fatty_acid Long-Chain Fatty Acids cluster_bacterium Staphylococcus aureus Fatty Acid Fatty Acid SaeS SaeS (Sensor Kinase) Fatty Acid->SaeS inhibits SaeR SaeR (Response Regulator) SaeS->SaeR phosphorylates P P Virulence Genes Virulence Gene Expression SaeR->Virulence Genes activates

Caption: Inhibition of the S. aureus SaeRS system by fatty acids.

Experimental Workflow for Anti-Biofilm Compound Screening

The process of identifying and characterizing novel anti-biofilm agents from natural sources, such as fatty acids, typically follows a structured workflow.

G Start Start: Screening of Fatty Acids Biofilm_Assay Quantitative Biofilm Assay (Crystal Violet) Start->Biofilm_Assay MIC_Determination Minimum Inhibitory Concentration (MIC) Start->MIC_Determination Microscopy Microscopy Analysis (SEM, CLSM) Biofilm_Assay->Microscopy Active Compounds Gene_Expression Gene Expression Analysis (qRT-PCR) Microscopy->Gene_Expression Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis End End: Identification of Lead Compound Pathway_Analysis->End

Caption: Workflow for screening and characterizing anti-biofilm fatty acids.

Conclusion

Long-chain fatty acids represent a valuable source of potential anti-biofilm agents. While data on this compound is still emerging, related compounds and other long-chain fatty acids have demonstrated significant efficacy in inhibiting biofilm formation through mechanisms that include the disruption of key bacterial signaling pathways. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further explore and develop these promising natural products into effective therapies against biofilm-associated infections. Further investigation into the specific activity and mechanisms of 3-hydroxylated fatty acids is warranted to fully understand their therapeutic potential.

References

Navigating the Specificity of Molecular Recognition: A Comparative Look at 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Recognition by the GPR84 Receptor

The G protein-coupled receptor 84 (GPR84) has emerged as a key receptor for medium-chain fatty acids, including their 3-hydroxy forms. Studies on GPR84 activation by various 3-OH FAs provide a valuable proxy for understanding how these structurally similar molecules are differentially recognized. The data suggests that GPR84 exhibits a proinflammatory role and can be activated more effectively by 3-hydroxy medium-chain fatty acids than their non-hydroxylated counterparts[1][2].

Below is a summary of the activation of GPR84 by different 3-hydroxy fatty acids from a study utilizing a [³⁵S]GTPγS binding assay to measure Gαi pathway activation[1].

LigandCarbon Chain LengthEC₅₀ (μM)
3-hydroxydecanoic acid (3-OH-C10)10230
3-hydroxylauric acid (3-OH-C12)1213

Table 1: GPR84 Activation by 3-Hydroxy Fatty Acids. Data from a [³⁵S]GTPγS binding assay shows differential activation of the GPR84 receptor by 3-hydroxy fatty acids of different chain lengths[1].

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

  • Membrane Preparation: Membranes from cells stably expressing the GPR84 receptor are prepared.

  • Assay Buffer: The assay is typically performed in a buffer containing HEPES, NaCl, MgCl₂, and GDP.

  • Reaction Mixture: The reaction includes the cell membranes, various concentrations of the 3-hydroxy fatty acid ligands, and [³⁵S]GTPγS.

  • Incubation: The mixture is incubated, usually for 60 minutes at 30°C, to allow for receptor activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, which traps the membranes with the bound [³⁵S]GTPγS.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter. The data is then analyzed to determine the EC₅₀ values for each ligand.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Cells expressing GPR84 receptor prep2 Cell lysis and centrifugation prep1->prep2 prep3 Isolated cell membranes prep2->prep3 assay1 Incubate membranes with 3-OH FA and [³⁵S]GTPγS prep3->assay1 assay2 Rapid filtration to separate bound and free [³⁵S]GTPγS assay1->assay2 assay3 Scintillation counting of filter-bound radioactivity assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Non-linear regression to determine EC₅₀ analysis1->analysis2

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Cross-Reactivity of Anti-Lipid A Monoclonal Antibodies

3-Hydroxy fatty acids are integral components of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. Studies on monoclonal antibodies (mAbs) raised against lipid A provide insights into the recognition of these fatty acids within a larger molecular context.

A detailed characterization of three murine anti-lipid A mAbs revealed different binding specificities and cross-reactivities[3]. The binding characteristics were assessed using ELISA against various antigens.

Monoclonal AntibodyImmunogenBinding SpecificityCross-Reactivity with Heterologous LPS
mAb 26-5 (IgG2b) Synthetic lipid AHydrophilic region of biphospholipid ALow
mAb 26-20 (IgM) Synthetic lipid AHydrophobic region of lipid ALow
mAb 8-2 (IgM) Heat-killed S. typhimurium Re mutantHigh specificity for ReLPSExtensive

Table 2: Binding Characteristics of Anti-Lipid A Monoclonal Antibodies. The cross-reactivity of these antibodies with different LPS preparations highlights the influence of the surrounding molecular structure on epitope recognition[3].

It is important to note that the cross-reactivity of these antibodies with free 3-hydroxy fatty acids was not reported. In fact, some studies suggest that anti-lipid A antibodies may not effectively bind to smooth-form LPS, where the lipid A is shielded by the O-antigen and core oligosaccharide, indicating that the accessibility of the 3-hydroxy fatty acid-containing epitope is crucial for antibody binding[4][5].

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a widely used method to determine the specificity and cross-reactivity of antibodies.

  • Antigen Coating: Microtiter plate wells are coated with the primary antigen and a panel of related antigens (in this case, different LPS preparations or lipid A derivatives).

  • Blocking: Unbound sites on the plate are blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The anti-lipid A monoclonal antibody is added to the wells and incubated to allow binding to the coated antigen.

  • Washing: The plate is washed to remove any unbound primary antibody.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-mouse IgG-HRP) is added and incubated.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Detection: The absorbance is measured using a spectrophotometer. The degree of color development is proportional to the amount of primary antibody bound to the antigen, indicating the level of reactivity.

Signaling Pathway of 3-Hydroxy Fatty Acids via GPR84

The activation of GPR84 by 3-hydroxy fatty acids primarily couples to the pertussis toxin-sensitive Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, GPR84 activation can stimulate phosphoinositide accumulation and has been shown to amplify LPS-stimulated production of proinflammatory cytokines like IL-12 and TNFα in immune cells[1][6].

GPR84_signaling ligand 3-Hydroxy Fatty Acid gpr84 GPR84 ligand->gpr84 gi Gαi/o gpr84->gi activates downstream Proinflammatory Response (e.g., ↑ IL-12, ↑ TNFα) gpr84->downstream leads to ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp ac->camp  ↓ atp ATP

Caption: GPR84 signaling pathway activated by 3-hydroxy fatty acids.

Conclusion

While a comprehensive comparison guide on the cross-reactivity of antibodies against a range of free 3-hydroxy fatty acids is limited by the current lack of direct experimental data, valuable insights can be drawn from related areas of study. The differential activation of the GPR84 receptor by 3-hydroxy fatty acids of varying chain lengths demonstrates that specific molecular recognition of these lipids is achievable. Furthermore, studies on anti-lipid A antibodies underscore the importance of epitope accessibility and the broader molecular context in determining antibody binding and cross-reactivity. For researchers developing immunoassays or targeted therapies for 3-hydroxy fatty acids, these findings highlight the necessity of empirical testing of antibody specificity against a panel of closely related structures. Future development of monoclonal antibodies specific to individual free 3-hydroxy fatty acids will be crucial for advancing research into the distinct biological roles of these molecules.

References

A Researcher's Guide to Comparative Metabolomics of 3-Hydroxypentadecanoic Acid Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic nuances of bacteria that produce bioactive compounds is paramount. 3-Hydroxypentadecanoic acid (3-OH-C15:0), a medium-chain 3-hydroxy fatty acid, is a constituent of the lipopolysaccharide (LPS) in many Gram-negative bacteria and is also found in other complex lipids. Its presence and concentration can have implications for bacterial pathogenesis, host-microbe interactions, and industrial applications. This guide provides a comparative overview of the metabolomics of bacteria known to produce this fatty acid, supported by experimental data and detailed protocols.

Comparative Analysis of this compound Production

Below is a representative table comparing the expected presence and potential for production of this compound in select bacterial species. It is important to note that the actual concentrations can vary significantly based on culture conditions, growth phase, and the specific strain.

Bacterial SpeciesTypical Gram StainPrimary Location of 3-Hydroxy Fatty AcidsReported Presence of 3-OH-C15:0Potential for ProductionKey References
Pseudomonas aeruginosaGram-NegativeLipopolysaccharide (Lipid A component)Often detected in fatty acid profilesHigh[1][2]
Burkholderia cenocepaciaGram-NegativeLipopolysaccharide (Lipid A component)Frequently identified in lipid analysisHigh[3][4]
Paenibacillus polymyxaGram-Positive (Variable)Antifungal LipopeptidesA derivative (15-guanidino-3-hydroxypentadecanoic acid) is a key structural component.High (as a derivative)[5]
Bacteroides fragilisGram-NegativeCellular LipidsVarious branched and straight-chain 3-hydroxy fatty acids are present; C15 variants are common.Moderate to High
Treponema denticolaGram-Negative (Spirochete)Lipopolysaccharide-like materialIso-branched 3-hydroxy-C15:0 has been detected.Moderate[6]

Experimental Protocols

A robust comparative metabolomics study relies on standardized and reproducible experimental protocols. The following sections detail the key methodologies for the analysis of this compound in bacterial cultures.

Bacterial Culture and Sample Preparation
  • Culture Conditions: Bacteria should be cultured in a standardized liquid medium (e.g., Tryptic Soy Broth for general heterotrophs) under controlled conditions of temperature, aeration, and agitation. To minimize variability, it is crucial to harvest the cells at a consistent growth phase, typically late logarithmic or early stationary phase.

  • Cell Harvesting: Bacterial cells are harvested from the culture broth by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). The cell pellet is then washed with a sterile buffer (e.g., phosphate-buffered saline) to remove residual medium components.

  • Cell Lysis and Lipid Extraction: The washed cell pellet is subjected to a one-phase solvent extraction, often using a modified Bligh-Dyer method, to efficiently extract total lipids.

Hydrolysis of Lipids to Release Fatty Acids

Since this compound is often bound within complex lipids like LPS, a hydrolysis step is necessary to release the free fatty acid.

  • Acid Hydrolysis: The total lipid extract is subjected to strong acid hydrolysis (e.g., 6 M HCl at 100°C for 4 hours) to cleave ester and amide linkages.

  • Extraction of Free Fatty Acids: After hydrolysis, the fatty acids are extracted from the aqueous solution using an organic solvent such as hexane (B92381) or diethyl ether.

Derivatization of Fatty Acids for GC-MS Analysis

To increase their volatility and improve chromatographic separation, the hydroxyl and carboxyl groups of the fatty acids must be derivatized prior to gas chromatography-mass spectrometry (GC-MS) analysis.

  • Methylation: The carboxyl group is converted to a methyl ester using a reagent like boron trifluoride in methanol (B129727) (BF3-methanol) or by acid-catalyzed methanolysis.

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[7].

Quantitative Analysis by GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and quantification of the derivatized fatty acids.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for the separation of fatty acid methyl esters.

  • Temperature Program: A temperature gradient is employed to ensure the separation of fatty acids with different chain lengths and degrees of saturation.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard (e.g., deuterated this compound) and generating a calibration curve with known concentrations of a pure standard of this compound.

Visualizing the Workflow and Biosynthetic Pathway

To better illustrate the experimental and biological processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Procedure Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis & Lipid Extraction Harvest->Lysis Hydrolysis Acid Hydrolysis Lysis->Hydrolysis Total Lipid Extract Derivatization Derivatization (Methylation & Silylation) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

A generalized workflow for the comparative metabolomic analysis of bacterial 3-hydroxy fatty acids.

Fatty_Acid_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_output Products Acetyl_CoA Acetyl-CoA Condensation Condensation (FabB/F/H) Acetyl_CoA->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Reduction1 Reduction (FabG) Condensation->Reduction1 Ketoacyl_ACP 3-Ketoacyl-ACP Condensation->Ketoacyl_ACP Dehydration Dehydration (FabZ/A) Reduction1->Dehydration Hydroxyacyl_ACP 3-Hydroxyacyl-ACP Reduction1->Hydroxyacyl_ACP Reduction2 Reduction (FabI) Dehydration->Reduction2 Enoyl_ACP trans-2-Enoyl-ACP Dehydration->Enoyl_ACP Elongated_Acyl_ACP Acyl-ACP (C[n+2]) Reduction2->Elongated_Acyl_ACP Acyl_ACP Acyl-ACP (C[n]) Acyl_ACP->Condensation Ketoacyl_ACP->Reduction1 Hydroxyacyl_ACP->Dehydration LPS Lipopolysaccharide (LPS) Hydroxyacyl_ACP->LPS Precursor for Lipid A Enoyl_ACP->Reduction2 Phospholipids Membrane Phospholipids Elongated_Acyl_ACP->Phospholipids

A simplified diagram of the Type II Fatty Acid Synthesis (FASII) pathway in bacteria, highlighting the role of 3-hydroxyacyl-ACP as a key intermediate and precursor for lipopolysaccharide biosynthesis.

Concluding Remarks

The comparative metabolomic analysis of this compound in bacteria is a complex but rewarding endeavor. While direct quantitative comparisons across species are not extensively documented, the established presence of this and other 3-hydroxy fatty acids in the cellular structures of many Gram-negative bacteria, such as Pseudomonas aeruginosa and Burkholderia cenocepacia, makes them prime candidates for such studies. By employing rigorous and standardized experimental protocols, researchers can elucidate the subtle differences in the lipid metabolism of these organisms, paving the way for new discoveries in drug development and a deeper understanding of bacterial physiology.

References

Benchmarking the Antifungal Activity of 3-Hydroxypentadecanoic Acid Against Other Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of fungal infections, coupled with the rise of antifungal resistance, has spurred the search for novel therapeutic agents. Fatty acids and their derivatives have emerged as a promising class of natural antifungals. This guide provides a comparative analysis of the antifungal activity of 3-hydroxy fatty acids, with a focus on benchmarking their performance against other saturated and unsaturated fatty acids. While specific minimum inhibitory concentration (MIC) data for 3-hydroxypentadecanoic acid is not extensively available in publicly accessible literature, this guide synthesizes existing experimental data for structurally similar 3-hydroxy fatty acids and other relevant fatty acids to provide a valuable reference for researchers in the field.

Comparative Antifungal Activity of Fatty Acids

The antifungal efficacy of fatty acids is influenced by several factors, including chain length, degree of saturation, and the presence and position of functional groups, such as hydroxyl groups. The following table summarizes the minimum inhibitory concentrations (MICs) of various fatty acids against a range of pathogenic and spoilage fungi, as reported in scientific literature.

Fatty AcidChemical FormulaTypeTarget FungusMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
3-Hydroxydecanoic acid C10H20O33-HydroxyAspergillus fumigatus25 - 100[1]
Aspergillus nidulans25 - 50[1]
Penicillium commune10 - 50[1]
Penicillium roqueforti10 - 25[1]
Kluyveromyces marxianus10 - 25[1]
Pichia anomala10 - 25[1]
Rhodotorula mucilaginosa10 - 25[1]
3-Hydroxydodecanoic acid C12H24O33-HydroxyAspergillus fumigatus50 - 100[1]
Aspergillus nidulans25 - 50[1]
Penicillium commune25 - 50[1]
Penicillium roqueforti10 - 25[1]
Kluyveromyces marxianus10 - 25[1]
Pichia anomala10 - 25[1]
Rhodotorula mucilaginosa10 - 25[1]
3-Hydroxytetradecanoic acid C14H28O33-HydroxyAspergillus fumigatus>100[1]
Aspergillus nidulans50 - 100[1]
Penicillium commune50 - 100[1]
Penicillium roqueforti25 - 50[1]
Kluyveromyces marxianus25 - 50[1]
Pichia anomala25 - 50[1]
Rhodotorula mucilaginosa25 - 50[1]
Pentadecanoic acid C15H30O2SaturatedCandida albicansAnti-biofilm activity demonstrated, MIC not specified[2]
Capric acid (Decanoic acid) C10H20O2SaturatedCandida albicans100 - 200[3]
Lauric acid C12H24O2SaturatedCandida albicans100 - 200[3]
Linoleic acid C18H32O2Unsaturated (PUFA)Various plant pathogenic fungiEffective at 1000 µM
Oleic acid C18H34O2Unsaturated (MUFA)Various plant pathogenic fungiReduced growth by 35% at 1000 µM

Observations:

  • Medium-chain 3-hydroxy fatty acids, such as 3-hydroxydecanoic acid and 3-hydroxydodecanoic acid, exhibit significant antifungal activity against a broad spectrum of yeasts and molds, with MICs often ranging from 10 to 100 µg/mL.[1]

  • The antifungal potency of saturated 3-hydroxy fatty acids appears to decrease with increasing chain length, as evidenced by the higher MIC values for 3-hydroxytetradecanoic acid compared to its shorter-chain counterparts.[1]

  • Medium-chain saturated fatty acids like capric acid and lauric acid also demonstrate notable antifungal activity against Candida albicans.[3]

  • While specific MIC data for this compound is limited, research on pentadecanoic acid has shown its ability to inhibit the formation of Candida albicans biofilms, suggesting potential antifungal properties.[2]

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a cornerstone for evaluating the antifungal activity of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.

Broth Microdilution Susceptibility Test for Fungi

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Fungal Strains: Standardized cultures of the desired fungal species (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305).

  • Growth Media: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Test Compound: this compound or other fatty acids, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional, for objective endpoint determination).

2. Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI-1640 to obtain the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Serial Dilution of Test Compound: The fatty acid stock solution is serially diluted in RPMI-1640 medium across the wells of the 96-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls:

    • Growth Control: Wells containing only medium and the fungal inoculum (no fatty acid).

    • Sterility Control: Wells containing only medium to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the fatty acid to ensure it does not inhibit fungal growth.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the fatty acid that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Mechanism of Antifungal Action: Signaling Pathways and Cellular Targets

The primary mechanism of antifungal action for many fatty acids, including hydroxy fatty acids, involves the disruption of the fungal cell membrane.[4] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1]

Below is a diagram illustrating the generalized mechanism of fatty acid antifungal activity.

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fatty_Acid Fatty Acid Membrane Lipid Bilayer Fatty_Acid->Membrane Insertion and Disruption Leakage Leakage of Ions & Metabolites Membrane->Leakage Increased Permeability Death Cell Death Leakage->Death

Caption: Generalized mechanism of fatty acid antifungal activity.

This diagram illustrates the primary mode of action where fatty acids insert into the fungal cell membrane, leading to its disruption. This disruption increases the permeability of the membrane, causing essential ions and metabolites to leak from the cytoplasm, which ultimately results in cell death.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the antifungal activity of a fatty acid using the broth microdilution method.

Experimental_Workflow Start Start: Obtain Fatty Acid and Fungal Strains Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Plates Prepare Serial Dilutions of Fatty Acid in 96-Well Plate Start->Prep_Plates Inoculate Inoculate Plates with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Analyze and Compare Data Read_MIC->End

Caption: Workflow for antifungal susceptibility testing.

This flowchart outlines the key steps involved in assessing the antifungal activity of a fatty acid, from the initial preparation of materials to the final determination and analysis of the Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypentadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Hydroxypentadecanoic acid, catering to researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with care and adhere to institutional and regulatory guidelines.[1][2][3]

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes:

  • Safety glasses or goggles: To protect against accidental splashes.

  • Standard laboratory coat: To prevent skin contact.

  • Chemically resistant gloves (e.g., nitrile): To ensure safe handling.[1]

In the event of a spill, it should be treated as potentially hazardous. Small spills that can be cleaned up within 15 minutes by laboratory personnel should be managed using appropriate spill cleanup materials. All contaminated materials from the cleanup must be disposed of as hazardous waste.[4][5] For larger spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.[4][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound should align with your institution's chemical waste program for non-hazardous materials.[1]

  • Waste Collection:

    • Collect waste this compound in a designated, leak-proof container that is chemically compatible. The original container, if in good condition, is a suitable choice.[1]

    • Crucially, do not mix this compound with other chemical waste unless their compatibility has been verified to prevent unintended reactions.[1][6]

  • Labeling:

    • Clearly and accurately label the waste container. The label should include:

      • The full chemical name: "this compound"

      • A clear indication that it is "Non-Hazardous Waste"

      • The date of accumulation

      • The name and laboratory of the generating researcher[1]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]

    • This area should be cool, dry, and away from incompatible materials to minimize any potential risks.[1]

    • Ensure the container is kept closed except when adding waste.[4]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.[1][7]

    • Never pour chemical waste down the drain or dispose of it in the regular trash unless explicitly permitted by your institution's EHS guidelines.[1][6][8]

III. Quantitative Data Summary

While specific disposal limits for non-hazardous fatty acids are not typically defined, general laboratory waste guidelines provide quantitative storage limits.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation55 gallons[5][7]
Maximum Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[5][7]
Laboratory Waste Accumulation TimeUp to 9-12 months (institution-dependent)[4][7]
Drain Disposal pH Range (for neutralized, non-hazardous aqueous solutions)5.5 - 10.5[8][9]

Note: While this compound is not acutely toxic, these general limits for hazardous waste accumulation are best practice for all chemical waste storage areas.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste mixed with hazardous chemicals? B->C D Collect in a designated, compatible, and sealed container. C->D No I Follow Hazardous Waste Disposal Protocol C->I Yes E Label container with full chemical name, 'Non-Hazardous Waste', date, and lab info. D->E F Store in designated cool, dry, and segregated waste accumulation area. E->F G Contact EHS for waste pickup. F->G H End: Proper Disposal G->H I->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling 3-Hydroxypentadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This information is for guidance purposes only. Always consult with your institution's Environmental Health and Safety (EHS) department and review any available safety documentation before handling any chemical.

Physical and Chemical Properties

PropertyValue
Molecular Formula C15H30O3[1][2][3]
Molecular Weight 258.40 g/mol [1][2][3]
Appearance Colorless to light yellow solid[1]
Melting Point Approximately 62-63 °C[1]
Boiling Point Approximately 273 °C[1]
Solubility Insoluble in water.[4] Soluble in organic solvents.
Storage Room temperature, in a dry, cool place.[1][3][5]

Operational Plan: Safe Handling Procedure

While 3-Hydroxypentadecanoic acid is reported to have no obvious danger under normal use, it is crucial to minimize exposure.[1] The following step-by-step guide outlines the recommended procedures for safe handling.

1. Personal Protective Equipment (PPE)

Before beginning any work, ensure the following PPE is worn:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[6] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[7]

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for handling fatty acids and provide a good barrier against oils and fats.[8][9][10]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[6]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. If the material is being handled in a way that generates dust or aerosols, a respirator may be necessary. Consult your institution's EHS for specific guidance.

2. Engineering Controls

  • Work in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when there is a potential for aerosol generation.

3. Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary equipment and materials, including waste containers, are readily accessible.

  • Weighing and Transferring:

    • As this compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Heating:

    • If heating is required, do so in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated waste container.

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

Proper disposal of chemical waste is essential to ensure safety and environmental protection.

1. Waste Collection

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed, and compatible waste container.[6]

  • Do not mix with other waste streams unless compatibility is known.[6]

2. Labeling

  • Label the waste container with "Waste this compound" and any other identifiers required by your institution.

3. Storage

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[6]

4. Disposal

  • Dispose of the chemical waste through your institution's hazardous waste disposal program.[6]

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handling_weigh Weigh and Transfer prep_area->handling_weigh handling_dissolve Dissolve in Solvent (if applicable) handling_weigh->handling_dissolve proc_exp Perform Experiment handling_dissolve->proc_exp cleanup_waste Collect Waste proc_exp->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste via EHS cleanup_decon->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxypentadecanoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxypentadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.